Vocacapsaicin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1931116-86-7 |
|---|---|
Molecular Formula |
C26H41N3O4 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C26H41N3O4/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30)/b11-7+ |
InChI Key |
BXAQOVOOXOHMFY-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Vocacapsaicin
Disclaimer: Vocacapsaicin is understood to be a fictional compound. This technical guide utilizes data from its well-studied structural and functional analog, Capsaicin, the active component of chili peppers. All data presented herein pertains to Capsaicin and is intended to serve as a proxy for the characteristics of this compound for research and drug development professionals.
Introduction
This compound is a potent and highly selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor, a non-selective cation channel, is primarily expressed in nociceptive sensory neurons and plays a crucial role in the sensation of heat and pain.[2][3] By targeting the TRPV1 receptor, this compound offers a unique mechanism for pain management, particularly in the context of neuropathic pain.[4] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and mechanisms of action to support further research and development.
Pharmacodynamics
Mechanism of Action
The primary pharmacodynamic effect of this compound is mediated through its interaction with the TRPV1 receptor.[5]
-
Receptor Binding and Activation : this compound binds to a specific pocket within the transmembrane segments of the TRPV1 channel. This binding event stabilizes the open state of the channel, leading to an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.
-
Neuronal Depolarization : The influx of positive ions causes membrane depolarization, which in turn generates an action potential, leading to the initial sensation of pungency, heat, and pain.
-
Neuropeptide Release : This initial activation triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings.
-
Desensitization and "Defunctionalization" : With prolonged or high-concentration exposure, this compound leads to a state of desensitization. This is a multi-faceted process involving:
-
TRPV1 Desensitization : A decrease in receptor activity despite the continued presence of the agonist, mediated by Ca²⁺ influx and various signaling pathways.
-
Nerve Terminal "Defunctionalization" : High intracellular Ca²⁺ levels activate calcium-dependent proteases, leading to cytoskeletal breakdown and a temporary loss of cellular integrity. This renders the nociceptive fibers unresponsive to a wide range of stimuli, providing lasting pain relief.
-
The analgesic effect of this compound is thus paradoxical; it initially excites nociceptors, but this is followed by a durable period of inactivation and reduced sensitivity to pain.
Signaling Pathway Diagram
References
- 1. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the high-concentration capsaicin patch and experience in its use in the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Preclinical Profile of Vocacapsaicin: An In-depth Technical Review of Animal Model Studies
Introduction
Vocacapsaicin (formerly CA-008) is an investigational, non-opioid analgesic agent developed for the management of post-surgical pain.[1] It is a water-soluble prodrug of capsaicin, the active component in chili peppers known for its analgesic properties.[2][3] Administered locally as a single dose during surgery, this compound is designed to provide prolonged pain relief, potentially reducing or eliminating the need for opioids in the postoperative period.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy with a detailed presentation of experimental protocols and quantitative data.
Mechanism of Action
This compound's mechanism of action is centered on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel expressed on nociceptive (pain-sensing) neurons. As a hydrophilic prodrug, this compound is rapidly converted to the active, lipophilic molecule capsaicin at the surgical site under physiological conditions. Capsaicin then binds to and activates TRPV1 receptors on primary afferent C-fibers.
This initial activation leads to a burning sensation due to neuronal excitation. However, prolonged activation results in a reversible desensitization of these nociceptors, leading to a durable analgesic effect without causing sensory numbness or motor weakness, a key differentiator from local anesthetics like bupivacaine. This targeted action on pain-specific nerves allows for long-lasting pain relief that can extend for weeks to months.
Preclinical Studies in Animal Models
Preclinical investigations of this compound have been conducted in rat and rabbit osteotomy models to evaluate its safety, tolerability, and effects on bone healing. These studies are crucial for establishing a foundational safety profile before advancing to human clinical trials.
Experimental Workflow
The general experimental workflow in both rat and rabbit models involved a unilateral osteotomy followed by a single perioperative administration of this compound or a vehicle control. The animals were then monitored over several weeks for a range of endpoints, including clinical signs, body weight, food consumption, and detailed assessments of bone healing.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from the preclinical animal studies of this compound.
Table 1: Dosing and Administration in Animal Models
| Species | Surgical Model | Route of Administration | This compound Doses | Vehicle Control | Co-administered Agents | Reference |
| Rat | Unilateral Femoral Osteotomy | Instillation | 0.15, 0.3, and 0.6 mg/kg | Yes | None | |
| Rabbit | Unilateral Ulnar Osteotomy | Infiltration and Instillation | 0.256 and 0.52 mg | Yes | 0.5% Ropivacaine (in some groups) |
Table 2: Safety and Tolerability Outcomes
| Species | Endpoint | Observation | Reference |
| Rat | Mortality | No this compound-related effects | |
| Clinical Observations | No this compound-related effects | ||
| Body Weight | No this compound-related effects | ||
| Food Consumption | No this compound-related effects | ||
| Rabbit | Mortality | No this compound-related effects | |
| Clinical Observations | No this compound-related effects | ||
| Body Weight | No this compound-related effects | ||
| Food Consumption | No this compound-related effects |
Table 3: Bone Healing Assessment
| Species | Parameter | Results | Reference |
| Rat | Radiography, Histopathology, Bone Mineral Density, Biomechanical Testing | Devoid of deleterious effects on bone healing. A trend for enhanced bone healing was observed at the mid-dose (0.3 mg/kg). | |
| Rabbit | Radiography, Histopathology, Biomechanical Testing | Did not adversely affect bone healing parameters, either alone or in combination with ropivacaine. |
Table 4: Pharmacokinetics
| Species | Key Finding | Reference |
| Rabbit | Systemic exposure to this compound and its metabolites, including capsaicin, was transient. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are provided below.
Animal Models and Surgical Procedures
-
Rat Model : Adult male rats underwent a unilateral femoral osteotomy. Immediately following the surgery and before wound closure, a single dose of this compound (at 0.15, 0.3, or 0.6 mg/kg) or vehicle was administered by instillation directly onto the surgical site, ensuring exposure to the cut tissues and bone.
-
Rabbit Model : Adult rabbits underwent a unilateral ulnar osteotomy. A single perioperative dose of this compound (0.256 or 0.52 mg) or vehicle was administered via infiltration and instillation. Some groups also received a co-administration of 0.5% ropivacaine.
Safety and Tolerability Assessments
-
Clinical Observations : Animals were monitored for any adverse clinical signs throughout the study period.
-
Body Weight and Food Consumption : Body weight and food consumption were measured at regular intervals to assess general health and well-being.
Bone Healing Evaluations
-
Radiography : Radiographic images of the osteotomy site were taken at specified time points (4 and 8 weeks for rats; 2 and 10 weeks for rabbits) to visually assess bone healing.
-
Histopathology : Following euthanasia, the operated bone was collected for histopathological examination to evaluate the microscopic structure of the healing bone tissue.
-
Ex Vivo Bone Mineral Density (Rats only) : Bone mineral density of the healing femur was measured ex vivo to quantify the extent of mineralization.
-
Biomechanical Testing : The mechanical strength of the healed bone was assessed through biomechanical testing to determine its functional recovery.
Pharmacokinetic Analysis
-
Plasma Sample Collection (Rabbits only) : Blood samples were collected from rabbits at various time points after this compound administration to determine the plasma concentrations of this compound and its metabolites, including capsaicin.
Preclinical studies in rat and rabbit osteotomy models have demonstrated that a single perioperative administration of this compound is well-tolerated both locally and systemically. The findings indicate that this compound does not have any adverse effects on mortality, clinical signs, body weight, or food consumption. Importantly, it does not impair bone healing and, in rats, showed a trend towards enhanced healing at a specific dose. The systemic exposure to this compound and its active metabolite, capsaicin, was transient, suggesting a localized and targeted effect. These positive preclinical results have supported the continued clinical development of this compound as a novel, non-opioid therapeutic for the management of post-surgical pain.
References
- 1. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]
Vocacapsaicin: A Technical Deep Dive into a Novel, Non-Opioid Analgesic Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vocacapsaicin (CA-008) is a first-in-class, water-soluble prodrug of capsaicin engineered for localized, long-acting, non-opioid pain management. Administered as a single dose during surgical procedures, it offers the potential for sustained analgesia, significantly reducing or eliminating the need for postoperative opioids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Introduction: The Challenge of Postoperative Pain
Effective management of postoperative pain remains a critical unmet need in healthcare.[1][2] Opioids, the current mainstay of treatment, are associated with a host of adverse effects and the risk of dependence. This compound emerges as a promising alternative, leveraging the well-established analgesic properties of capsaicin in a novel, locally administered formulation.[1][2]
The this compound Prodrug Platform
This compound is a hydrophilic molecule designed to overcome the poor water solubility of capsaicin.[3] At physiological pH, it undergoes a rapid intramolecular cyclization to release two products: the active analgesic, capsaicin, and an inert cyclic urea, CA-101. This conversion allows for efficient delivery of capsaicin directly to the surgical site.
Mechanism of Action: TRPV1 Receptor Activation
Capsaicin, the active metabolite of this compound, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons (C-fibers and Aδ-fibers).
The binding of capsaicin to TRPV1 initiates a cascade of events:
-
Channel Opening: Capsaicin binding induces a conformational change in the TRPV1 receptor, opening the ion channel.
-
Cation Influx: This allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.
-
Depolarization: The influx of positive ions leads to depolarization of the neuronal membrane, initially perceived as a sensation of heat or pain.
-
Desensitization: Prolonged activation of TRPV1 leads to a desensitization of the neuron, rendering it less responsive to painful stimuli. This is the basis for the long-lasting analgesic effect of capsaicin.
The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin.
Caption: TRPV1 Signaling Pathway
Preclinical Development
Animal Models
This compound has been evaluated in rat and rabbit osteotomy models to assess its safety, tolerability, and impact on bone healing.
-
Rat Unilateral Femoral Osteotomy: Rats received a single perioperative administration of this compound (0.15, 0.3, and 0.6 mg/kg) or vehicle.
-
Rabbit Unilateral Ulnar Osteotomy: Rabbits received a single perioperative administration of this compound (0.256 and 0.52 mg) alone or in combination with ropivacaine.
Preclinical Findings
In these models, this compound was well-tolerated with no adverse effects on mortality, clinical observations, body weight, or food consumption. Importantly, there were no deleterious effects on bone healing parameters. Systemic exposure to this compound and its metabolites was transient.
Clinical Development
This compound has undergone several Phase 2 clinical trials in various surgical models, demonstrating significant efficacy in reducing postoperative pain and opioid consumption.
Bunionectomy Model
A triple-blind, randomized, placebo-controlled, dose-ranging trial was conducted in 147 patients undergoing bunionectomy.
-
Participants: 147 adult patients undergoing bunionectomy.
-
Intervention: Patients were randomized (1:1:1:1) to receive a single 14 mL administration of one of three concentrations of this compound (0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo at the surgical site during wound closure.
-
Placebo: The vehicle for the placebo was normal saline with mannitol and citrate buffer.
-
Primary Endpoint: Area-under-the-curve of the Numerical Rating Scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL group.
-
Secondary Endpoints: Percentage of patients not requiring opioids, total opioid consumption through 96 hours, and pain scores during the first postoperative week.
| Endpoint (0.30 mg/mL this compound vs. Placebo) | Result | p-value | Citation |
| Pain Reduction at Rest (0-96h) | 33% reduction | 0.005 | |
| Opioid-Free Patients (0-96h) | 26% (this compound) vs. 5% (Placebo) | 0.025 | |
| Opioid Consumption Reduction (0-96h) | 50% reduction | 0.002 | |
| Pain Reduction at Rest (First Week) | 37% reduction | 0.004 |
Total Knee Arthroplasty (TKA) Model
Phase 2 data from patients undergoing TKA also demonstrated a significant reduction in opioid use.
| Endpoint (this compound vs. Placebo) | Result | Citation |
| Opioid Requirement at Two Weeks | 38% (this compound) vs. 50% (Placebo) |
Ventral Hernia Repair Model
A Phase 2 pilot study in 24 patients undergoing open laparotomy for ventral hernia repair showed promising results in a soft tissue pain model.
| Endpoint (this compound vs. Placebo, 0-96h) | Result | p-value | Citation |
| Pain Reduction on Coughing | 46% reduction | 0.02 | |
| Pain Reduction on Ambulation | 35% reduction | 0.08 |
Experimental Workflow
The following diagram illustrates the general workflow for the clinical trials of this compound.
Caption: Clinical Trial Workflow
Synthesis of this compound
While the precise, proprietary synthesis of this compound is not publicly disclosed, the fundamental concept involves the creation of a water-soluble prodrug of capsaicin. This is achieved by chemically modifying the capsaicin molecule to enhance its hydrophilicity, with the modification designed to be cleaved at physiological pH to release the active capsaicin molecule.
The following diagram illustrates the conceptual synthesis and activation of this compound.
Caption: Conceptual Synthesis and Activation
Conclusion
This compound represents a significant advancement in non-opioid pain management. Its novel prodrug formulation allows for the targeted delivery of capsaicin, providing sustained analgesia with a favorable safety profile. The robust clinical data across multiple surgical models underscore its potential to reduce reliance on opioids and improve patient outcomes in the postoperative setting. Further clinical development is ongoing and will continue to elucidate the full therapeutic potential of this promising new agent.
References
- 1. algologia.gr [algologia.gr]
- 2. Safety and Efficacy of this compound for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (formerly CA-008): A water-soluble prodrug for rapid release of capsaicin for the treatment of postsurgical pain | ToxStrategies [toxstrategies.com]
Vocacapsaicin (CA-008): A Technical Guide to its Development and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin (formerly CA-008) is a first-in-class, non-opioid analgesic agent developed by Concentric Analgesics for the management of post-surgical pain.[1] It is a water-soluble prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] Administered locally as a single dose during surgery, this compound is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[4][5] The FDA has recognized its potential by granting both Fast Track and Breakthrough Therapy designations. This guide provides a comprehensive overview of the development, mechanism of action, and clinical evaluation of this compound.
Development History and Rationale
The development of this compound stems from the significant unmet need for effective, long-lasting, non-opioid pain management solutions in the postoperative setting. While opioids are potent analgesics, their use is associated with numerous side effects and the risk of dependence and addiction. Local anesthetics, another mainstay of postoperative pain control, offer a limited duration of action.
Capsaicin, the pungent component in chili peppers, has a long history as a topical analgesic. It selectively desensitizes C-fiber nociceptors, the nerve fibers that mediate dull, aching pain, without causing numbness or muscle weakness. However, capsaicin's poor water solubility has historically limited its application for infiltration into a surgical site.
Concentric Analgesics developed this compound as a water-soluble prodrug to overcome this limitation. This formulation allows for direct administration into the surgical wound, where it converts to capsaicin under physiological conditions, targeting pain at its source with limited systemic exposure.
Mechanism of Action
This compound's mechanism of action is a two-step process initiated upon its administration into the surgical site.
-
Prodrug Conversion: this compound is a proprietary, water-soluble molecule that is stable in acidic solutions but rapidly converts to capsaicin and an inactive cyclic urea metabolite (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs via an intra-molecular cyclization-release mechanism.
-
TRPV1 Receptor Agonism and Desensitization: The released capsaicin acts as a potent agonist on TRPV1 receptors, which are non-selective cation channels predominantly expressed on C-fiber sensory neurons. The initial activation of TRPV1 leads to an influx of calcium and sodium ions, causing a brief period of neuronal excitation. This is followed by a prolonged state of receptor desensitization and a durable refractory state in the nociceptor, resulting in long-lasting analgesia. This selective "defunctionalization" of pain-sensing neurons provides pain relief without affecting motor function or non-painful sensations.
Mechanism of this compound conversion and subsequent TRPV1 receptor modulation.
Preclinical Development
The safety and tolerability of this compound, as well as its effect on bone healing, were evaluated in preclinical osteotomy models in rats and rabbits.
Experimental Protocols
-
Rat Femoral Osteotomy Model:
-
Subjects: Rats underwent a unilateral femoral osteotomy.
-
Treatment: A single perioperative dose of this compound (vehicle, 0.15, 0.3, or 0.6 mg/kg) was administered by instillation directly onto the surgical site before wound closure.
-
Assessments: Animals were monitored for mortality, clinical signs, body weight, and food consumption. Bone healing was evaluated at 4 and 8 weeks post-surgery via macroscopic and microscopic examination, radiography, densitometry, and biomechanical testing.
-
Pharmacokinetics: Systemic exposure to this compound and its metabolites was assessed.
-
-
Rabbit Ulnar Osteotomy Model:
-
Subjects: Rabbits underwent a unilateral ulnar osteotomy.
-
Treatment: A single perioperative dose of this compound (vehicle, 0.256 or 0.52 mg), alone or in combination with 0.5% ropivacaine, was administered via a combination of infiltration and instillation.
-
Assessments: Bone healing was evaluated at 2 and 10 weeks post-surgery.
-
Pharmacokinetics: PK characteristics of this compound, CA-101, and capsaicin were determined.
-
Key Preclinical Findings
-
This compound was well tolerated locally and systemically in both models.
-
There were no adverse effects on mortality, clinical signs, body weight, or food consumption.
-
Importantly, this compound did not have any deleterious effects on bone healing at any dose tested.
-
Systemic exposure to this compound and its metabolites was transient.
Clinical Development
This compound has been evaluated in multiple clinical trials across different surgical models, consistently demonstrating significant reductions in postoperative pain and opioid consumption.
Phase 1b Bunionectomy Study
A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in 40 patients undergoing bunionectomy.
-
Primary Objective: To evaluate the safety and pharmacokinetics of this compound.
-
Key Findings:
-
The drug was well-tolerated at all dose levels.
-
The highest dose showed a statistically significant and clinically meaningful reduction in pain intensity (over 50%) compared to the control group, lasting up to 168 hours (one week).
-
A nearly 50% reduction in opioid consumption was also observed.
-
Systemic exposure was limited; except for the highest dose, this compound was undetectable in plasma after 45 minutes.
-
Phase 2 Bunionectomy Study
A larger, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial was conducted in 147 patients undergoing bunionectomy to further evaluate efficacy and safety.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Our Platform — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. Concentric Analgesics Initiates Phase 2 Clinical Study of CA-008 for Treatment of Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. FDA Grants Breakthrough Therapy Designation for Concentric Analgesics’ CA-008 in Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 5. Concentric Analgesics Announces Presentation of this compound — Concentric Analgesics, Inc. [concentricanalgesics.com]
In-Vitro Characterization of Vocacapsaicin Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin is a novel, water-soluble prodrug of capsaicin developed to overcome the poor aqueous solubility of capsaicin, thereby enabling its use in injectable formulations for localized pain management. Upon administration into a physiological environment, this compound undergoes a rapid, non-enzymatic conversion to capsaicin, the active TRPV1 (Transient Receptor Potential Vanilloid 1) agonist, and an inactive byproduct, CA-101. This technical guide provides a comprehensive overview of the in-vitro characterization of this conversion process and the subsequent metabolic fate of the released capsaicin.
In-Vitro Conversion of this compound to Capsaicin
The conversion of this compound to capsaicin is a critical step in its mechanism of action. This process is characterized by a pH-dependent intramolecular cyclization-release mechanism.
Quantitative Data on this compound Conversion
The rate of this compound conversion is highly dependent on the pH and temperature of the environment. At physiological conditions, the conversion is rapid, ensuring the timely release of the active capsaicin molecule.
| Parameter | Condition | Value | Reference |
| Half-life (t½) | pH 7.5, 37°C | ~3 minutes | [1] |
| Stability | pH 3.9, ambient temperature | < 2% loss in 4 hours | [1] |
Note: A comprehensive table detailing the conversion rates at a wider range of pH values and temperatures is not currently available in the public domain.
Experimental Protocol: Determination of this compound Conversion Rate
The conversion of this compound to capsaicin can be monitored in-vitro using Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC).
Objective: To determine the kinetic profile of this compound conversion to capsaicin under physiological conditions.
Materials:
-
This compound hydrochloride
-
Phosphate buffer (pH 7.5)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
RP-UPLC system with a UV or PDA detector
-
Analytical column (e.g., C18)
-
Thermostated autosampler and column compartment
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an acidic buffer (e.g., citrate buffer, pH 3.9) to ensure stability.
-
Dilute the stock solution to the desired final concentration (e.g., 0.2 mg/mL) in pre-warmed phosphate buffer (pH 7.5, 37°C) to initiate the conversion reaction.
-
-
UPLC Analysis:
-
Immediately inject the sample onto the RP-UPLC system.
-
Employ a suitable gradient elution method to separate this compound, capsaicin, and CA-101. A typical mobile phase could consist of a mixture of water and acetonitrile, with or without a modifier like formic acid.
-
Set the column temperature to 37°C.
-
Monitor the elution of the compounds using a UV or PDA detector at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the peak areas of this compound and capsaicin at various time points.
-
Calculate the concentration of each compound using a standard curve.
-
Determine the half-life of this compound conversion by plotting the natural logarithm of the this compound concentration against time.
-
Diagram of Experimental Workflow:
In-Vitro Metabolism of Capsaicin
Once released from this compound, capsaicin undergoes metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Major Metabolites and Involved Enzymes
The metabolism of capsaicin involves various reactions, including hydroxylation, O-demethylation, and dehydrogenation, leading to the formation of several metabolites. The primary CYP enzymes involved in human capsaicin metabolism are CYP2C9, CYP2E1, and CYP3A4.[2]
| Metabolite | Reaction Type | Major CYP Isoform(s) |
| M1 (Macrocyclic metabolite) | Alkyl Dehydrogenation | CYP2C9 |
| M2 (ω-hydroxylated metabolite) | Alkyl Hydroxylation | CYP2E1 |
| M3 (ω-1 hydroxylated metabolite) | Alkyl Hydroxylation | CYP3A4 |
| M4 (Diene metabolite) | Alkyl Dehydrogenation | CYP2C9 |
| M5, M7 | Aromatic Hydroxylation | Multiple CYPs |
| M6 | O-demethylation | Multiple CYPs |
Quantitative Data on Capsaicin Metabolism
The kinetic parameters for the formation of capsaicin metabolites by specific CYP450 isoforms provide insights into the efficiency of these metabolic pathways.
| CYP Isoform | Metabolite | Km (µM) | Vmax (relative units) | Reference |
| CYP2C9 | M1 | ~2 - 7 | - | [3] |
| M4 | ~3 - 40 | - | [3] | |
| CYP2E1 | - | Apparent KI = 25 µM (for inactivation) | Rate of inactivation = 0.02 min-1 |
Note: Comprehensive Km and Vmax values for all major metabolites and CYP isoforms are not consistently reported in the literature.
Experimental Protocol: In-Vitro Capsaicin Metabolism Assay
This protocol describes a general method for studying the metabolism of capsaicin using human liver microsomes or recombinant CYP enzymes.
Objective: To identify and quantify the metabolites of capsaicin formed by CYP450 enzymes.
Materials:
-
Capsaicin
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2C9, CYP2E1, CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-incubate HLM or recombinant CYP enzymes with phosphate buffer at 37°C.
-
Add capsaicin (at various concentrations to determine kinetics) to the incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 0-60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.
-
Use authentic standards of the metabolites for accurate quantification if available.
-
-
Data Analysis:
-
Determine the rate of metabolite formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Diagram of Experimental Workflow:
Signaling Pathways
The pharmacological effects of this compound are mediated by the released capsaicin, which is a potent agonist of the TRPV1 receptor. There is currently limited public information on signaling pathways that may be directly affected by the this compound prodrug before its conversion.
Capsaicin-Mediated Signaling
The primary signaling pathway activated by capsaicin is the TRPV1 pathway.
Activation of the TRPV1 receptor by capsaicin leads to the opening of a non-selective cation channel, resulting in an influx of calcium and sodium ions. This influx depolarizes the neuron, leading to the sensation of pain and heat. Prolonged activation of TRPV1 can lead to desensitization of the nociceptors, resulting in analgesia.
Conclusion
This technical guide provides a summary of the in-vitro characterization of this compound conversion and the subsequent metabolism of capsaicin. The rapid, pH-dependent conversion of this compound to capsaicin is a key feature of this prodrug, enabling its use as a localized analgesic. The released capsaicin is then metabolized by hepatic CYP450 enzymes. Further research is warranted to fully elucidate the kinetic parameters of capsaicin metabolism and to investigate any potential direct pharmacological effects of the this compound prodrug.
References
- 1. 2022 PharmSci 360 Meeting [eventscribe.net]
- 2. Metabolism of capsaicin by cytochrome P450 produces novel dehydrogenated metabolites and decreases cytotoxicity to lung and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METABOLISM OF CAPSAICINOIDS BY P450 ENZYMES: A REVIEW OF RECENT FINDINGS ON REACTION MECHANISMS, BIO-ACTIVATION, AND DETOXIFICATION PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
Vocacapsaicin and its Impact on Peripheral Nerve Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peripheral nerve sensitization, a key driver of pathological pain states, involves the heightened responsiveness of nociceptive neurons to stimuli. A primary molecular player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed on C- and Aδ-nerve fibers.[1] Vocacapsaicin, a novel water-soluble prodrug of capsaicin, is emerging as a targeted therapeutic approach to modulate this pathway.[2][3] Administered locally, this compound rapidly converts to capsaicin at physiological pH, leading to a biphasic effect on TRPV1-expressing neurons: an initial activation that can cause a burning sensation, followed by a durable desensitization that results in long-lasting analgesia.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on peripheral nerve sensitization, and the experimental methodologies used to evaluate these effects.
Mechanism of Action: From this compound to TRPV1 Desensitization
This compound is designed to overcome the poor water solubility of capsaicin, allowing for its administration as an aqueous solution directly to the target tissue. At physiological pH (around 7.4), this compound undergoes a rapid, intramolecular cyclization reaction to release capsaicin and an inactive cyclic urea byproduct. This conversion is efficient, with a half-life of approximately 3-5 minutes, ensuring rapid exposure of peripheral nerve terminals to therapeutic concentrations of capsaicin.
Capsaicin, the active moiety, is a potent agonist of the TRPV1 receptor. The initial binding of capsaicin to TRPV1 induces a conformational change in the channel, leading to its opening and a significant influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx depolarizes the neuronal membrane, generating action potentials that are transmitted to the central nervous system and perceived as pain or heat.
Prolonged or high-concentration exposure to capsaicin, as achieved with this compound, leads to a state of desensitization. This is a multifaceted process involving:
-
Calcium-Dependent Desensitization: The initial influx of Ca2+ activates various intracellular signaling pathways. Calcium-dependent phosphatases, such as calcineurin, are activated and dephosphorylate the TRPV1 channel, reducing its sensitivity to subsequent stimuli.
-
Receptor Internalization: Sustained agonist binding can trigger the internalization of TRPV1 receptors from the cell membrane, further reducing the number of available channels to respond to stimuli.
-
Functional Defunctionalization: In addition to direct effects on the TRPV1 channel, the sustained depolarization and ionic influx can lead to the inactivation of voltage-gated sodium and calcium channels, impairing the neuron's ability to fire action potentials in response to other stimuli. This also contributes to a reversible "defunctionalization" of the nociceptive nerve endings.
This prolonged desensitization of TRPV1-expressing nociceptors is the basis for the long-lasting analgesia observed with this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in managing pain has been demonstrated in clinical trials. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound in Post-Surgical Pain (Bunionectomy)
| Endpoint | This compound (0.30 mg/ml) | Placebo | P-value | Citation |
| Pain Reduction | ||||
| Reduction in pain at rest (0-96h) | 33% reduction | - | 0.005 | |
| Reduction in pain at rest (0-1 week) | 37% reduction | - | 0.004 | |
| Opioid Consumption | ||||
| Reduction in opioid consumption (0-96h) | 50% reduction | - | 0.002 | |
| Patients requiring no postoperative opioids | 26% | 5% | 0.025 | |
| Opioid cessation by Day 5 | 100% | 84% | 0.001 |
Table 2: Clinical Efficacy of this compound in Post-Surgical Pain (Open Laparotomy for Ventral Hernia Repair)
| Endpoint | This compound (24 mg) | Placebo | P-value | Citation |
| Reduction in pain after coughing (0-96h) | 46% reduction | - | 0.02 | |
| Reduction in pain with ambulation | 35% reduction | - | 0.08 |
Table 3: Preclinical Data on this compound Pharmacokinetics
| Parameter | Value | Conditions | Citation |
| In vitro half-life of this compound | ~3 minutes | pH 7.5, 37°C | |
| Water solubility of this compound | >50 mg/mL | - | |
| Water solubility of capsaicin | <0.1 mg/mL | - |
Signaling Pathways in TRPV1 Sensitization and Desensitization
The activity of the TRPV1 channel is tightly regulated by a complex network of intracellular signaling pathways. Peripheral inflammation releases a "soup" of inflammatory mediators that can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. Conversely, prolonged agonism by capsaicin triggers desensitization pathways.
TRPV1 Sensitization Pathway
Caption: Signaling cascade leading to TRPV1 sensitization.
Inflammatory mediators activate G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC). This results in the production of second messengers like diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic AMP (cAMP). These messengers, in turn, activate protein kinase C (PKC), protein kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases then phosphorylate specific serine and threonine residues (e.g., S116, S502, S800) on the TRPV1 channel, increasing its sensitivity to stimuli.
Capsaicin-Induced TRPV1 Desensitization Pathway
Caption: Pathway of capsaicin-induced TRPV1 desensitization.
This compound rapidly converts to capsaicin, which causes prolonged activation of TRPV1 channels, leading to a large and sustained influx of Ca2+. This high intracellular Ca2+ concentration activates the phosphatase calcineurin, which dephosphorylates TRPV1, reducing its activity. Additionally, the sustained activation promotes the internalization and subsequent degradation of TRPV1 receptors and leads to the inactivation of other essential ion channels, culminating in a long-lasting state of nociceptor desensitization and analgesia.
Experimental Protocols for Assessing Peripheral Nerve Sensitization
A variety of in vivo and in vitro experimental models are used to study the effects of compounds like this compound on peripheral nerve sensitization.
In Vivo Behavioral Assays
These assays measure pain-related behaviors in animal models.
-
Von Frey Test for Mechanical Allodynia:
-
Acclimation: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Endpoint: The mechanical withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response 50% of the time, often calculated using the up-down method. A lower threshold indicates mechanical allodynia.
-
-
Hargreaves Test for Thermal Hyperalgesia:
-
Acclimation: Place the rodent in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Endpoint: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A shorter latency indicates thermal hyperalgesia. A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.
-
In Vitro and Ex Vivo Assays
These assays provide more direct measures of neuronal activity.
-
Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons:
-
Preparation: DRG neurons are cultured in vitro or an intact DRG is explanted.
-
Loading: The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Stimulation: The neurons are perfused with solutions containing capsaicin or other sensitizing agents.
-
Measurement: Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a microscope. An increase in fluorescence indicates neuronal activation.
-
-
Ex Vivo Peripheral Nerve Electrophysiology:
-
Dissection: A peripheral nerve (e.g., sciatic nerve) is dissected from a rodent and placed in a recording chamber with oxygenated artificial cerebrospinal fluid.
-
Stimulation and Recording: Suction electrodes are used to deliver an electrical stimulus to one end of the nerve and record the compound action potential (CAP) from the other end.
-
Analysis: The amplitudes and conduction velocities of the CAPs from different fiber types (e.g., myelinated Aδ-fibers and unmyelinated C-fibers) are analyzed. Changes in these parameters after application of this compound or capsaicin can indicate effects on nerve excitability and conduction.
-
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound.
Conclusion
This compound represents a targeted and innovative approach to the management of peripheral pain by leveraging the unique properties of the TRPV1 channel. Its formulation as a water-soluble prodrug allows for the efficient local delivery of capsaicin, inducing a long-lasting desensitization of nociceptive nerve fibers. The quantitative data from clinical trials robustly supports its efficacy in reducing postsurgical pain and opioid consumption. A thorough understanding of the underlying signaling pathways and the use of validated preclinical models are crucial for the continued development and optimization of this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other TRPV1-modulating compounds on peripheral nerve sensitization.
References
- 1. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. algologia.gr [algologia.gr]
A Technical Review of Early-Phase Clinical Trial Results for Vocacapsaicin (CA-008) in Postsurgical Pain Management
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vocacapsaicin (CA-008) is a first-in-class, non-opioid therapeutic candidate under development by Concentric Analgesics for the management of postsurgical pain. It is a water-soluble prodrug that, when administered locally to the surgical site, rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This mechanism of action selectively desensitizes pain-conducting nerve fibers, providing extended analgesia without causing the sensory numbness or motor weakness associated with local anesthetics.[2] This document provides a technical overview of the early-phase clinical trial results for this compound, detailing its mechanism, experimental protocols, and clinical efficacy data from Phase II studies.
Mechanism of Action: TRPV1 Agonism
This compound's therapeutic effect is mediated by the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][3]
-
Prodrug Conversion: The hydrophilic this compound is administered as an aqueous solution into the surgical site. It is rapidly converted to its active form, the lipophilic molecule capsaicin.
-
TRPV1 Binding and Activation: Capsaicin binds to the TRPV1 receptor, which functions as a polymodal transducer for noxious stimuli, including heat and protons (low pH).
-
Ion Influx and Depolarization: Channel activation leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, causing neuronal depolarization and the initial sensation of pain or heat.
-
Prolonged Desensitization: Sustained activation of TRPV1 leads to a state of desensitization, where the neuron becomes less responsive to painful stimuli. This is believed to be mediated by Ca²⁺-dependent signaling pathways, including calmodulin interaction and dephosphorylation by calcineurin. This prolonged desensitization is the basis for this compound's extended analgesic effect, which can last for weeks.
Phase II Clinical Trial Protocols
This compound has been evaluated in several Phase II clinical trials for postsurgical pain. The most comprehensively reported study utilized bunionectomy as a validated surgical pain model.
Bunionectomy Dose-Ranging Study (NCT03599089) Protocol
-
Study Design: A multicenter, triple-blind, randomized, placebo-controlled, dose-ranging trial.
-
Patient Population: 147 adult patients undergoing bunionectomy.
-
Randomization & Blinding: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms. The triple-blinding ensured that patients, investigators, and sponsor personnel involved in the study conduct were unaware of the treatment assignments.
-
Treatment Arms:
-
Placebo (vehicle)
-
This compound 0.05 mg/mL
-
This compound 0.15 mg/mL
-
This compound 0.30 mg/mL
-
-
Drug Administration: A single, local administration of 14 mL of the assigned study drug was performed at the surgical site during wound closure. All patients received identical perioperative analgesia to standardize care.
-
Primary Endpoint: The prespecified primary endpoint was the area-under-the-curve (AUC) of the Numerical Rating Scale (NRS) pain score at rest through 96 hours post-surgery for the 0.30 mg/mL group compared to placebo.
-
Secondary Endpoints: Key secondary endpoints for the 0.30 mg/mL group included the percentage of opioid-free patients through 96 hours, total opioid consumption through 96 hours, and the AUC of the NRS pain score over the first week.
Clinical Efficacy and Safety Data
Phase II studies have demonstrated statistically significant reductions in postsurgical pain and opioid consumption across multiple surgical models.
Bunionectomy Study Results
The dose-ranging study identified 0.30 mg/mL as the effective dose, showing significant benefits over placebo.
Table 1: Key Efficacy Endpoints for this compound (0.30 mg/mL) vs. Placebo in Bunionectomy
| Endpoint | This compound (0.30 mg/mL) Result | Placebo Result | Reduction/Difference | p-value |
|---|---|---|---|---|
| Pain at Rest (AUC 0-96h) | - | - | 33% Reduction | 0.005 |
| Pain at Rest (AUC 0-168h) | - | - | 37% Reduction | 0.004 |
| Opioid Consumption (0-96h) | - | - | 50% Reduction | 0.002 |
| Opioid-Free Patients (0-96h) | 26% | 5% | 21% Absolute Difference | 0.025 |
| Opioid Cessation by Day 5 | 100% | 84% | All patients ceased use | 0.001 |
Total Knee Arthroplasty (TKA) & Hernia Repair Study Results
Results from other surgical models support the findings from the bunionectomy trial, demonstrating a consistent effect in reducing opioid need.
Table 2: Efficacy Data from TKA and Hernia Repair Phase II Studies
| Surgical Model | Endpoint | This compound Result | Placebo Result | Finding |
|---|---|---|---|---|
| Total Knee Arthroplasty | Patients Requiring Opioids at 2 Weeks | 38% | 50-58% | Reduced need for opioids post-TKA |
| Ventral Hernia Repair | Pain with Coughing (0-96h) | - | - | 46% reduction in pain vs. placebo |
| Ventral Hernia Repair | Pain with Ambulation | - | - | 35% reduction in pain vs. placebo |
Safety and Tolerability
Across the Phase II studies, this compound was reported to be safe and well-tolerated, with no significant differences in the rate, type, or severity of adverse events observed between the treatment and placebo groups. The reported adverse events were consistent with those typically expected following the respective surgical procedures. Notably, an initial transient increase in pain scores was observed in the first few hours post-administration, an expected effect of capsaicin-induced TRPV1 activation.
References
Methodological & Application
Vocacapsaicin for Post-Surgical Pain: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of vocacapsaicin in research settings, focusing on its administration for the management of post-surgical pain. This compound is a novel, water-soluble prodrug of capsaicin designed for localized administration. Its unique mechanism of action offers the potential for prolonged, non-opioid analgesia following surgical procedures.
Introduction to this compound
This compound is a first-in-class therapeutic that rapidly converts to capsaicin at physiological pH.[1][2] As a hydrophilic molecule, it is over 100-fold more soluble in water than capsaicin, allowing for administration in standard aqueous solutions.[1] This property overcomes the delivery challenges associated with the low water solubility of capsaicin.[3]
The released capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel primarily expressed on C-fiber nociceptors, which are responsible for mediating dull, aching pain post-surgery.[1] Initial activation of TRPV1 by capsaicin leads to a brief period of heightened sensation, followed by a prolonged state of desensitization of these pain-conducting nerve fibers. This selective defunctionalization of nociceptors provides long-lasting analgesia without causing the sensory numbness or motor weakness associated with local anesthetics.
Clinical trials have demonstrated that a single intraoperative administration of this compound can significantly reduce pain and opioid consumption for at least 96 hours, with effects persisting for up to two weeks.
Mechanism of Action: TRPV1 Signaling Pathway
This compound exerts its analgesic effect through the targeted action of its active form, capsaicin, on the TRPV1 receptor. The binding of capsaicin to the TRPV1 channel triggers a cascade of intracellular events leading to both initial nociceptor excitation and subsequent, long-lasting desensitization.
Figure 1: this compound's mechanism of action via the TRPV1 signaling pathway.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from Phase II clinical trials of this compound in various surgical models.
Table 1: Efficacy of this compound in Bunionectomy
| Endpoint (through 96 hours post-op) | Placebo | This compound (0.05 mg/mL) | This compound (0.15 mg/mL) | This compound (0.30 mg/mL) |
| Pain at Rest Reduction (vs. Placebo) | - | 21% | 20% | 33% |
| Opioid-Free Patients | 5% | 19% | 17% | 26% |
| Opioid Consumption Reduction (vs. Placebo) | - | Not Reported | Not Reported | 50% |
| Pain Reduction Over 1 Week (vs. Placebo) | - | 21% | 21% | 37% |
Table 2: Efficacy of this compound in Total Knee Arthroplasty (TKA)
| Endpoint (at 2 weeks post-op) | Placebo | This compound |
| Patients Requiring Opioids | 50-58% | 38% |
Table 3: Efficacy of this compound in Ventral Hernia Repair
| Endpoint (through 96 hours post-op) | Placebo | This compound (24 mg in 80 mL) |
| Pain Reduction on Coughing (vs. Placebo) | - | 46% |
| Pain Reduction on Ambulation (vs. Placebo) | - | 35% |
| Pain at Rest Reduction (vs. Placebo) | - | 21% (Not statistically significant) |
| Cumulative Opioid Consumption Reduction (vs. Placebo) | - | 26% (Not statistically significant) |
Experimental Protocols
Preparation of this compound Solution for Injection
This compound is stable in moderately acidic solutions, which allows for straightforward formulation without complex excipients. For research purposes, this compound can be prepared in a sterile saline solution with a citrate buffer to maintain an acidic pH (e.g., pH 3.9) for stability prior to administration.
Materials:
-
This compound HCl powder
-
Sterile saline for injection (0.9% NaCl)
-
Sterile citrate buffer (e.g., 0.1 M, pH 3.9)
-
Sterile vials
-
Sterile filters (0.22 µm)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), calculate the required amount of this compound HCl powder to achieve the desired final concentration (e.g., 0.05, 0.15, or 0.30 mg/mL).
-
Dissolve the this compound HCl powder in a volume of sterile saline.
-
Add the sterile citrate buffer to the solution to achieve the target pH and final volume.
-
Gently mix the solution until the powder is completely dissolved.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's recommendations. At pH 3.9 and ambient temperature, the compound shows minimal degradation over several hours.
Note: At physiological pH (~7.4) and 37°C, this compound rapidly converts to capsaicin with a half-life of approximately 3-5 minutes. Therefore, it is crucial to maintain the acidic pH of the stock solution until immediately before administration.
Preclinical Administration Protocol (Rodent Osteotomy Model)
This protocol is adapted from preclinical studies in rat and rabbit osteotomy models.
Surgical Model: Unilateral femoral osteotomy in rats.
Anesthesia and Analgesia:
-
Administer appropriate general anesthesia.
-
Provide preoperative and postoperative analgesia (e.g., buprenorphine, carprofen) as per institutional animal care and use committee (IACUC) guidelines.
This compound Administration:
-
Following the creation of the osteotomy and prior to wound closure, prepare the desired dose of this compound solution (e.g., 0.15, 0.3, or 0.6 mg/kg).
-
Administer the solution as a single dose via a combination of:
-
Instillation: Directly apply a portion of the volume onto the surgical site, ensuring exposure to the cut tissues and bone.
-
Infiltration: Inject the remaining volume into the soft tissues surrounding the surgical site.
-
-
Proceed with standard wound closure.
Post-operative Monitoring:
-
Monitor animals for clinical signs, body weight, food consumption, and signs of pain.
-
Evaluate bone healing at specified time points using radiography, densitometry, and biomechanical testing.
Figure 2: Experimental workflow for preclinical administration of this compound.
Clinical Administration Protocol (Bunionectomy Model)
This protocol is based on the methodology of a Phase II clinical trial in patients undergoing bunionectomy.
Patient Population: Adult patients scheduled for bunionectomy.
Anesthesia: Light to moderate sedation with a forefoot field block (e.g., 0.5% bupivacaine).
This compound Administration:
-
The study drug (this compound at concentrations of 0.05, 0.15, or 0.30 mg/mL, or placebo) is prepared in a total volume of 14 mL.
-
Prior to wound closure, the surgeon administers the blinded study drug via a standardized procedure:
-
2 mL instilled onto the osteotomy surfaces.
-
9 mL infiltrated circumferentially into the deep soft tissue.
-
2 mL into the closed capsule space.
-
1 mL instilled onto the exposed wound surface before closure.
-
Post-operative Pain Management:
-
Patients are provided with rescue analgesia (e.g., oxycodone) on an as-needed basis for the initial 96-hour observation period.
-
Following the initial observation period, a multimodal analgesic regimen (e.g., ibuprofen, acetaminophen) is prescribed for mild to moderate pain, with opioids for breakthrough pain.
Data Collection:
-
Pain scores (e.g., Numerical Rating Scale - NRS) at rest and with ambulation are collected at regular intervals.
-
Opioid consumption is meticulously recorded.
-
Adverse events are monitored and documented.
Figure 3: Logical flow of a randomized controlled trial for this compound.
Safety and Tolerability
Across multiple clinical trials, this compound has been well-tolerated. There have been no significant differences in the rate, type, or severity of adverse events between this compound-treated groups and placebo groups. The observed adverse events are typically consistent with recovery from the specific surgical procedure. An initial, transient increase in pain in the first few hours post-administration can be expected due to the initial activation of TRPV1 receptors by capsaicin. Preclinical studies in animal models have also shown no deleterious effects on bone healing.
Conclusion
This compound represents a promising non-opioid therapeutic for the management of post-surgical pain. Its unique properties as a water-soluble prodrug of capsaicin allow for targeted, localized administration and prolonged analgesia. The provided protocols and data offer a foundation for researchers to further investigate the potential of this compound in various preclinical and clinical settings. As research progresses, this compound may become a cornerstone of multimodal analgesic regimens, helping to reduce reliance on opioids for post-surgical pain management.
References
Application Notes and Protocols for Local Administration of Vocacapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin (CA-008) is a first-in-class, water-soluble prodrug of capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Designed for local administration during surgical procedures, this compound provides targeted, long-lasting post-operative analgesia.[2][3] At the surgical site, this compound rapidly converts to capsaicin, which selectively desensitizes pain-conducting nerve fibers without causing sensory numbness or motor weakness.[2] This novel, non-opioid therapeutic has the potential to significantly reduce, and in some cases eliminate, the need for post-operative opioids.
These application notes provide a summary of the available data on this compound and protocols for its local administration based on findings from Phase II clinical trials.
Mechanism of Action
This compound exerts its analgesic effect through the activation of TRPV1 receptors on nociceptive sensory neurons. As a prodrug, the hydrophilic this compound is converted to the lipophilic capsaicin at the surgical site. Capsaicin then binds to the TRPV1 receptor, an ion channel that, when activated, allows an influx of cations, leading to depolarization of the neuron and the initial sensation of pain. However, prolonged activation of the TRPV1 receptor by capsaicin leads to a state of desensitization, rendering the neuron unresponsive to further painful stimuli. This sustained desensitization of pain fibers provides long-lasting analgesia.
Quantitative Data Summary
The following tables summarize the key quantitative data from Phase II clinical trials of this compound in various surgical models.
Table 1: Efficacy of this compound in Bunionectomy
| Endpoint (0-96 hours post-op) | This compound (0.30 mg/mL) | Placebo | p-value |
| Reduction in Pain at Rest | 33% | - | 0.005 |
| Opioid-Free Patients | 26% | 5% | 0.025 |
| Reduction in Opioid Consumption | 50% | - | 0.002 |
Table 2: Efficacy of this compound in Total Knee Arthroplasty (TKA)
| Endpoint (0-96 hours post-op) | This compound (36 mg) | Placebo | p-value |
| Reduction in Pain with Activity | 21% | - | 0.0006 |
| Reduction in Pain at Rest | 17% | - | 0.0012 |
| Reduction in Opioid Consumption | 30% | - | <0.0001 |
Table 3: Efficacy of this compound in Ventral Hernia Repair
| Endpoint (0-96 hours post-op) | This compound (24 mg) | Placebo | p-value |
| Reduction in Pain with Coughing | 46% | - | 0.02 |
| Reduction in Pain with Ambulation | 35% | - | 0.08 |
Experimental Protocols
The following are generalized protocols for the local administration of this compound based on published clinical trial methodologies. Note: These are not instructions for clinical use. Researchers should always refer to the specific protocols provided by the drug manufacturer or Institutional Review Board (IRB).
Protocol 1: Local Administration during Bunionectomy
Objective: To provide long-lasting post-operative analgesia following bunionectomy.
Materials:
-
This compound solution (0.05, 0.15, or 0.30 mg/mL)
-
Sterile saline with mannitol and citrate buffer (as placebo/vehicle)
-
14 mL sterile syringe
-
Appropriate needles for infiltration and instillation
Procedure:
-
Timing: Administer intraoperatively, before wound closure.
-
Total Volume: 14 mL of this compound solution or placebo.
-
Administration Technique:
-
Instillation: Apply 2 mL of the solution directly onto the osteotomy surfaces.
-
Infiltration: Inject 9 mL circumferentially into the deep soft tissues surrounding the surgical site.
-
Capsular Space Injection: Inject 2 mL into the closed capsule space.
-
Wound Surface Instillation: Apply 1 mL onto the exposed wound surface immediately before closure.
-
-
Post-Administration: Proceed with standard wound closure.
Protocol 2: Local Administration during Total Knee Arthroplasty (TKA)
Objective: To provide long-lasting post-operative analgesia following TKA.
Materials:
-
This compound solution (36 mg or 60 mg in 120 mL)
-
Sterile saline (as placebo/vehicle)
-
Sterile syringes and needles for infiltration and instillation
Procedure:
-
Timing: Administer intraoperatively.
-
Total Volume: 120 mL of this compound solution or placebo.
-
Administration Technique:
-
Instillation: Apply the solution onto the cut bone surfaces.
-
Infiltration: Infiltrate the solution into the periarticular soft tissues.
-
Capsular Injection: Inject into the closed capsule at the end of the procedure.
-
-
Post-Administration: Proceed with standard wound closure.
Protocol 3: Local Administration during Ventral Hernia Repair
Objective: To provide long-lasting post-operative analgesia following open laparotomy for ventral hernia repair.
Materials:
-
This compound solution (24 mg in 80 mL)
-
Aqueous solution (as placebo/vehicle)
-
Sterile syringes and needles for infiltration
Procedure:
-
Timing: Administer intraoperatively, before surgical closure.
-
Total Volume: 80 mL of this compound solution or placebo.
-
Administration Technique:
-
Infiltrate the solution into the following layers:
-
Deep midline peritoneal layer
-
Mesh/fascia layer (including the virtual space created for the mesh)
-
Anterior layer
-
-
-
Post-Administration: Proceed with standard wound closure.
Preparation of this compound Solution
Detailed, publicly available instructions for the reconstitution and preparation of this compound for injection are limited. Clinical trial literature describes this compound as being provided in an aqueous solution or as a formulation to be diluted in sterile saline. For research and developmental purposes, it is critical to adhere strictly to the preparation instructions provided by the manufacturer or in the official investigator's brochure to ensure proper concentration, stability, and sterility.
Safety and Tolerability
Across Phase II clinical trials, this compound has been reported to be generally safe and well-tolerated, with no significant differences in adverse events compared to placebo groups. Importantly, it does not produce the sensory numbness or motor weakness associated with local anesthetics.
Conclusion
This compound represents a promising advancement in non-opioid post-operative pain management. Its unique mechanism of action, delivered locally in a single administration, offers the potential for sustained analgesia and a reduction in opioid dependence. The protocols outlined in these notes, derived from clinical trial data, provide a foundation for further research and development of this novel therapeutic. For all applications, adherence to specific, manufacturer-provided guidelines is paramount.
References
Optimizing Vocacapsaicin Delivery: Application Notes and Protocols for Researchers
Application Note
Introduction
Vocacapsaicin, a water-soluble prodrug of capsaicin, presents a significant advancement in localized pain management, particularly in the post-surgical setting.[1][2][3][4][5] Its enhanced water solubility (greater than 50 mg/mL) overcomes the limitations of capsaicin's inherent hydrophobicity, allowing for administration as a simple aqueous solution. At physiological pH, this compound rapidly converts to capsaicin, which then acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers. This targeted activation leads to a prolonged analgesic effect, reducing the need for opioid-based pain relief.
The optimal delivery of this compound is crucial to maximize its therapeutic efficacy and duration of action at the target site. This document provides detailed protocols for the formulation of this compound into a nanoparticle-based delivery system and subsequent in vitro characterization to assess its potential for sustained release and cellular interaction. These protocols are intended for researchers, scientists, and drug development professionals investigating novel delivery strategies for this compound and other capsaicinoids.
Mechanism of Action: TRPV1 Signaling Pathway
This compound exerts its analgesic effect through the targeted delivery of capsaicin to TRPV1 receptors. The binding of capsaicin to the TRPV1 channel, a non-selective cation channel, induces a conformational change that allows the influx of calcium and sodium ions. This influx leads to depolarization of the neuron, initially perceived as a sensation of heat and pain. However, prolonged activation of TRPV1 leads to a state of desensitization, where the nerve fiber becomes refractory to further painful stimuli, resulting in long-lasting analgesia.
Caption: TRPV1 signaling pathway activated by this compound-derived capsaicin.
Experimental Protocols
The following protocols provide a framework for the formulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent in vitro evaluation.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method, a technique suitable for encapsulating water-soluble drugs.
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of the Aqueous Phase: Dissolve 10 mg of this compound hydrochloride in 1 mL of deionized water.
-
Preparation of the Organic Phase: Dissolve 100 mg of PLGA in 4 mL of dichloromethane.
-
Emulsification: Add the aqueous phase to the organic phase and emulsify using a probe sonicator for 2 minutes on ice to form the primary (o/w) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to 20 mL of a 2% (w/v) PVA solution and sonicate for 5 minutes on ice to form the (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.
-
Storage: Store the lyophilized this compound-loaded PLGA nanoparticles at -20°C.
Protocol 2: Characterization of this compound-Loaded PLGA Nanoparticles
This protocol outlines the methods for determining the physicochemical properties of the formulated nanoparticles.
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer instrument to determine the average particle size, PDI, and surface charge (zeta potential).
-
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Accurately weigh 5 mg of lyophilized nanoparticles and dissolve in 1 mL of DCM. Add 4 mL of methanol to precipitate the polymer. Centrifuge and analyze the supernatant for this compound content using a validated HPLC method.
-
Free Drug Content: Centrifuge the nanoparticle suspension before washing (from Protocol 1, step 6) and analyze the supernatant for this compound content.
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Weight of Drug in Nanoparticles) / (Weight of Nanoparticles)] x 100
-
-
| Parameter | Expected Range |
| Particle Size (nm) | 150 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -15 to -30 |
| Encapsulation Efficiency (%) | > 70% |
| Drug Loading (%) | 1 - 5% |
| Table 1: Expected Physicochemical Properties of this compound-Loaded PLGA Nanoparticles. |
Protocol 3: In Vitro Drug Release Study
This protocol describes the assessment of this compound release from the PLGA nanoparticles over time.
Method: Dialysis Bag Method
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Accurately weigh 10 mg of lyophilized nanoparticles and resuspend in 2 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a container with 50 mL of PBS (pH 7.4).
-
Place the container in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the withdrawn samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxicity of the this compound formulation on a relevant cell line (e.g., human keratinocytes, HaCaT).
Method: MTT Assay
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound-loaded PLGA nanoparticles
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, and 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
| Treatment Group | Concentration Range (µM) | Incubation Time (h) |
| Untreated Control | - | 24, 48, 72 |
| Free this compound | 10 - 500 | 24, 48, 72 |
| This compound-Loaded Nanoparticles | 10 - 500 (equivalent) | 24, 48, 72 |
| Table 2: Experimental Groups for Cell Viability Assay. |
Protocol 5: In Vitro Permeability Study
This protocol evaluates the ability of the this compound formulation to permeate a model epithelial barrier.
Method: Caco-2 Cell Monolayer Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound-loaded PLGA nanoparticles
-
Free this compound
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>250 Ω·cm²).
-
Replace the medium in the apical and basolateral compartments with pre-warmed HBSS.
-
Add the test formulations (free this compound and this compound-loaded nanoparticles) to the apical compartment.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Analyze the samples for this compound concentration using HPLC.
-
Calculate the apparent permeability coefficient (Papp).
| Parameter | Value |
| Cell Line | Caco-2 |
| Transwell® Pore Size (µm) | 0.4 |
| Seeding Density (cells/cm²) | 6 x 10⁴ |
| Culture Duration (days) | 21 |
| Acceptance TEER (Ω·cm²) | > 250 |
| Apical Volume (mL) | 0.5 |
| Basolateral Volume (mL) | 1.5 |
| Test Concentration (µM) | 100 |
| Table 3: Parameters for In Vitro Permeability Study. |
Experimental Workflow and Logic
The successful formulation and evaluation of a this compound delivery system follow a logical progression from initial formulation and characterization to in vitro testing of its biological activity.
Caption: Workflow for formulating and evaluating this compound delivery systems.
References
- 1. In Vitro and Sensory Evaluation of Capsaicin-Loaded Nanoformulations - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of In Vitro Capsaicin Release and Antimicrobial Properties of Topical Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Measurement of Vocacapsaicin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin (formerly CA-008) is a novel, water-soluble prodrug of capsaicin developed for the management of post-surgical pain.[1] Upon administration under physiological conditions, this compound rapidly converts to the active analgesic, capsaicin, and an inactive cyclic urea metabolite, CA-101.[1] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic profiling of this compound and its metabolites in various biological matrices.
These application notes provide detailed protocols for the quantitative analysis of this compound, capsaicin, and CA-101 using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound Conversion
Caption: Conversion of this compound to its active and inactive metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold-standard for the simultaneous quantification of this compound, capsaicin, and CA-101 in biological matrices due to its high sensitivity and selectivity. A validated analytical procedure using LC-MS/MS has been successfully employed to determine the concentrations of these compounds in plasma samples.[1]
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound and its metabolites.
Protocol: Simultaneous Quantification in Plasma
This protocol is an adapted method based on established procedures for capsaicin and general practices for small molecule bioanalysis by LC-MS/MS.
1.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog of capsaicin).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
1.2.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Proposed) | This compound (CA-008): To be determined empiricallyCA-101: To be determined empiricallyCapsaicin: 306.2 > 137.1 |
| Collision Energy | Optimized for each analyte |
| Source Temperature | 500°C |
Quantitative Data
The following table summarizes pharmacokinetic parameters obtained from a study in rabbits following a single perioperative administration of this compound.[1]
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| This compound | 0.256 | 1.55 ± 0.50 | 0.25 | 0.58 ± 0.19 |
| 0.520 | 3.23 ± 1.13 | 0.25 | 1.22 ± 0.43 | |
| CA-101 | 0.256 | 1.83 ± 0.64 | 0.50 | 2.17 ± 0.76 |
| 0.520 | 3.73 ± 1.30 | 0.50 | 4.44 ± 1.55 | |
| Capsaicin | 0.256 | 0.48 ± 0.17 | 0.50 | 0.57 ± 0.20 |
| 0.520 | 0.98 ± 0.34 | 0.50 | 1.16 ± 0.41 |
Data are presented as mean ± standard deviation.
| Validation Parameter | Capsaicin | Reference |
| Linearity Range | 0.5 - 100 ng/mL | |
| LOD | 0.012 - 0.015 µg/kg | |
| LOQ | 0.039 - 0.050 µg/kg | |
| Recovery | > 70% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of capsaicin, the active metabolite of this compound, particularly at higher concentrations.
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of capsaicin.
Protocol: Quantification of Capsaicin in Biological Samples
2.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or other liquid biological sample, add an appropriate internal standard.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
2.2.2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Quantitative Data for Capsaicin by HPLC-UV
| Validation Parameter | Value | Reference |
| Linearity Range | 2.5 - 200 µg/mL | |
| LOD | 0.070 µg/mL | |
| LOQ | 0.212 µg/mL | |
| Accuracy | Confidence intervals < 0.05% |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the screening and quantification of capsaicin in various samples. Commercially available ELISA kits are typically based on a competitive assay format. While specific ELISA kits for this compound are not yet commercially available, kits for capsaicin can be utilized to measure the active metabolite.
Experimental Workflow (Competitive ELISA)
Caption: General workflow for a competitive ELISA for capsaicin.
Protocol: General Steps for Capsaicin ELISA
-
Plate Coating: A microtiter plate is pre-coated with anti-capsaicin antibodies.
-
Sample/Standard Addition: Standards of known capsaicin concentration and unknown samples are added to the wells.
-
Competitive Binding: A fixed amount of enzyme-conjugated capsaicin is added to each well. The free capsaicin in the sample competes with the enzyme-conjugated capsaicin for binding to the antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Color Development and Measurement: The intensity of the color is inversely proportional to the concentration of capsaicin in the sample. The absorbance is measured using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentration of capsaicin in the samples is determined from this curve.
Quantitative Data for Capsaicin ELISA Kits
| Kit Name | Sensitivity | Sample Type | Reference |
| High Sensitivity Capsaicin ELISA | Varies by kit | Dehydrated Peppers, Oleoresins | |
| Capsaicin ELISA Kit | Varies by kit | Raw Peppers, Salsa |
Stability of this compound and its Metabolites
Proper sample handling and storage are critical for accurate bioanalytical results. Systemic exposure to this compound and its metabolites is transient. For long-term storage, plasma samples should be frozen at -20°C or lower to ensure the stability of the analytes. Repeated freeze-thaw cycles should be avoided.
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the quantification of this compound and its primary metabolites, capsaicin and CA-101. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. For pharmacokinetic studies requiring high sensitivity and the simultaneous measurement of the prodrug and its metabolites, LC-MS/MS is the recommended technique. HPLC-UV offers a reliable alternative for the quantification of capsaicin at higher concentrations, while ELISA provides a high-throughput screening method for the active metabolite. Adherence to the detailed protocols and proper sample handling procedures will ensure the generation of high-quality, reproducible data in support of drug development programs for this compound.
References
Experimental Models for Studying Vocacapsaicin's Analgesic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin (CA-008) is a first-in-class, non-opioid analgesic agent that functions as a prodrug of capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] Administered locally, this compound is designed to provide prolonged pain relief by selectively desensitizing pain-conducting nerve fibers without causing the sensory numbness or motor weakness associated with local anesthetics.[2] This document provides detailed application notes and protocols for preclinical and clinical experimental models used to evaluate the analgesic efficacy of this compound.
Mechanism of Action
This compound rapidly converts to capsaicin at the target site. Capsaicin activates TRPV1, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. Initial activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization and the sensation of pain and heat. However, prolonged exposure to capsaicin leads to a state of desensitization, rendering the neurons less responsive to painful stimuli and resulting in a long-lasting analgesic effect. This desensitization is a key aspect of this compound's therapeutic action.
In Vivo Experimental Models
In vivo models are crucial for assessing the analgesic efficacy and behavioral responses to this compound in a whole-organism context.
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal nociceptive threshold in response to a heat stimulus, primarily assessing centrally mediated analgesia.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.
-
Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Set the hot plate surface temperature to a constant 52-55°C.
-
Administer this compound or vehicle control via the desired route (e.g., intraplantar injection into the hind paw).
-
At predetermined time points post-administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
-
Data Analysis: Compare the mean latency times between the this compound-treated and control groups. A significant increase in latency indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the latency to a reflexive withdrawal of the tail from a noxious thermal stimulus and is indicative of spinal and supraspinal analgesic mechanisms.
Protocol:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Rats or mice.
-
Procedure:
-
Gently restrain the animal, allowing its tail to be positioned over the heat source.
-
Apply the heat stimulus to a specific portion of the tail (e.g., 2-3 cm from the tip).
-
Start a timer simultaneously with the heat application.
-
The endpoint is the reflexive flick or withdrawal of the tail from the heat source.
-
Record the latency time. A pre-determined cut-off time (e.g., 10-12 seconds) must be used to avoid tissue damage.
-
Administer this compound or vehicle and measure the tail-flick latency at various time points post-dosing.
-
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the raw latency times between groups. An increase in latency suggests analgesia.
Formalin Test
The formalin test is a model of tonic chemical nociception that elicits a biphasic pain response, allowing for the differentiation between acute nociceptive pain and inflammatory pain mechanisms.
Protocol:
-
Apparatus: A transparent observation chamber with mirrors to allow for unobstructed observation of the animal's paws.
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatize the animal to the observation chamber for at least 15-30 minutes.
-
Administer this compound or vehicle control prior to the formalin injection.
-
Inject a dilute formalin solution (e.g., 1-5% in saline; 10-50 µl) into the dorsal or plantar surface of one hind paw.
-
Immediately after the injection, return the animal to the chamber and start recording the time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, reflecting direct chemical irritation of nociceptors.
-
Phase II (Late Phase): 15-40 minutes post-injection, associated with inflammatory responses and central sensitization.
-
-
-
Data Analysis: Compare the total time spent licking/biting in each phase between the this compound-treated and control groups. A reduction in this duration indicates analgesia.
In Vitro Experimental Models
In vitro models are essential for investigating the direct cellular and molecular mechanisms of this compound's action on sensory neurons.
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct measurement of ion channel activity in individual sensory neurons in response to this compound (as capsaicin).
Protocol for DRG Neuron Isolation and Culture:
-
Animals: Neonatal or adult rodents.
-
Procedure:
-
Euthanize the animal and dissect the dorsal root ganglia from the spinal column.
-
Treat the ganglia with a combination of enzymes, such as collagenase and trypsin, to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips (e.g., with poly-L-lysine) and culture them in a suitable medium (e.g., DMEM/F12 with supplements).
-
Allow the neurons to adhere and grow for a specified period (e.g., 3 hours to several days) before recording.
-
Protocol for Whole-Cell Patch-Clamp Recording:
-
Apparatus: A patch-clamp rig including a microscope, micromanipulators, an amplifier, and data acquisition software.
-
Solutions:
-
External solution (extracellular): Contains ions mimicking the extracellular environment (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution (pipette): Contains ions mimicking the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, HEPES, EGTA, ATP, GTP).
-
-
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with the external solution.
-
Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a single neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -60 mV or -70 mV).
-
Apply capsaicin (the active form of this compound) to the neuron via the perfusion system.
-
Record the inward currents elicited by the activation of TRPV1 channels.
-
-
Data Analysis: Measure the amplitude and kinetics of the capsaicin-induced currents. Compare these parameters before and after drug application or between different experimental groups.
Calcium Imaging
Calcium imaging is used to monitor changes in intracellular calcium concentration ([Ca²⁺]i) in populations of neurons, providing a functional measure of TRPV1 activation.
Protocol:
-
Cell Preparation: Use cultured DRG neurons as described above.
-
Calcium Indicator Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified duration (e.g., 30 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
-
Apparatus: A fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Procedure:
-
Mount the coverslip with the dye-loaded neurons onto the microscope stage and perfuse with an imaging buffer.
-
Acquire baseline fluorescence images.
-
Apply capsaicin to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of Ca²⁺ and thus TRPV1 activation.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in individual cells or across the cell population. This provides a measure of the magnitude and kinetics of the calcium response to TRPV1 activation.
Signaling Pathways and Visualization
The analgesic effect of this compound is initiated by the activation of the TRPV1 receptor, which triggers a complex downstream signaling cascade.
TRPV1 Signaling Pathway Leading to Analgesia
Activation of TRPV1 by capsaicin leads to a significant influx of Ca²⁺. This increase in intracellular calcium, along with other signaling molecules, activates various downstream pathways involving protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases can phosphorylate TRPV1, modulating its activity and contributing to the process of desensitization. The sustained depolarization and calcium overload can also lead to a functional inactivation of the nociceptor, resulting in a long-lasting analgesic state. Additionally, the interaction of TRPV1 with other channels, such as the calcium-activated chloride channel ANO1, can enhance the pain signal, and thus modulation of this interaction could also contribute to analgesia.
Caption: this compound to Analgesia Pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of this compound's analgesic properties.
Caption: Preclinical Evaluation Workflow.
Quantitative Data from Clinical Trials
Clinical studies have provided quantitative evidence of this compound's analgesic efficacy in postoperative pain models.
Table 1: Efficacy of this compound in Patients Undergoing Bunionectomy
| Endpoint (0.30 mg/mL this compound vs. Placebo) | Result | p-value | Reference |
| Pain Reduction at Rest (0-96 hours) | 33% reduction | 0.005 | |
| Pain Reduction at Rest (0-7 days) | 37% reduction | 0.004 | |
| Opioid Consumption Reduction (0-96 hours) | 50% reduction | 0.002 | |
| Patients Requiring No Opioids (0-96 hours) | 26% (this compound) vs. 5% (Placebo) | 0.025 | |
| Opioid Cessation by Day 5 | 100% (this compound) vs. 84% (Placebo) | 0.001 |
Table 2: Efficacy of this compound in Patients Undergoing Total Knee Arthroplasty (TKA)
| Endpoint (36 mg this compound vs. Placebo) | Result | p-value | Reference |
| Pain with Activity Reduction (0-96 hours) | 21% reduction | 0.0006 | |
| Pain at Rest Reduction (0-96 hours) | 17% reduction | 0.0012 | |
| Opioid Consumption Reduction (0-96 hours) | 30% reduction | <0.0001 | |
| Opioid Consumption Reduction (0-7 days) | 31% reduction | <0.0001 | |
| Patients Requiring Opioids at 2 Weeks | 38% (this compound) vs. 58% (Placebo) | N/A |
Conclusion
The experimental models and protocols outlined in this document provide a comprehensive framework for the preclinical and clinical evaluation of this compound's analgesic effects. The data consistently demonstrate that this compound, through its activation of the TRPV1 pathway, offers a promising non-opioid therapeutic strategy for the management of pain. The detailed methodologies provided herein are intended to support further research and development in this area.
References
- 1. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Finds this compound Effective in Reducing Pain and Opioid Use Post-Bunionectomy | eMediNexus [emedinexus.com]
- 4. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Assessing Vocacapsaicin Efficacy in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin, a water-soluble prodrug of capsaicin, is a promising non-opioid analgesic currently under investigation for post-surgical pain management.[1][2][3] Its mechanism of action involves the localized release of capsaicin, which selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers.[1][4] This activation leads to a prolonged period of analgesia without the motor or sensory deficits associated with local anesthetics. Preclinical evaluation of this compound's analgesic efficacy in rodent models of pain is a critical step in its development. These application notes provide detailed protocols for assessing the efficacy of this compound in established rodent models of inflammatory and neuropathic pain.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its analgesic effect through the targeted action of its active metabolite, capsaicin, on TRPV1 receptors located on primary afferent sensory neurons. The binding of capsaicin to TRPV1 initiates a cascade of events leading to a state of defunctionalization and subsequent long-lasting pain relief.
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its active metabolite, capsaicin.
Table 1: this compound Efficacy in Human Clinical Trials (Post-Surgical Pain)
| Indication | This compound Dose | Primary Outcome | Result vs. Placebo | Citation |
| Bunionectomy | 0.30 mg/mL | 33% reduction in pain at rest (0-96h) | Statistically significant | |
| Bunionectomy | 0.30 mg/mL | 50% reduction in opioid consumption (0-96h) | Statistically significant | |
| Total Knee Arthroplasty | Not specified | 38% of patients required opioids at 2 weeks | 58% in placebo group | |
| Abdominal Hernia Repair | Not specified | 46% reduction in pain with coughing (0-96h) | Statistically significant |
Table 2: Capsaicin Efficacy in Rodent Pain Models
| Pain Model | Species | Capsaicin Dose | Administration Route | Primary Outcome | Citation |
| CFA-Induced Inflammatory Pain | Rat | 100 µg | Intraplantar | Reduced mechanical allodynia for at least 24h | |
| Formalin-Induced Pain | Rat | 100 µg | Intraplantar | Inhibited nociceptive response in Phase I & II | |
| Spared Nerve Injury (Neuropathic) | Rat | 50 µg, 100 µg | Intraplantar | Dose-dependent reduction in mechanical allodynia | |
| Sciatic Nerve Ligation (Neuropathic) | Rat | Cream | Topical | Alleviated thermal hyperalgesia |
Experimental Workflow for Efficacy Assessment
A general workflow for assessing the analgesic efficacy of this compound in rodent pain models is outlined below. This workflow can be adapted for specific pain models and behavioral assays.
General Experimental Workflow
Experimental Protocols
I. Inflammatory Pain Models
This model is used to assess acute inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (280-300 g)
-
1% or 2% λ-Carrageenan solution in sterile saline
-
This compound solution at desired concentrations
-
Vehicle control solution
-
Plethysmometer (for measuring paw edema)
-
Hargreaves apparatus or von Frey filaments
Procedure:
-
Acclimation: House animals for at least 3 days prior to the experiment with free access to food and water.
-
Baseline Measurements: On the day of the experiment, measure baseline paw volume using a plethysmometer and assess baseline thermal or mechanical sensitivity using the Hargreaves or von Frey test, respectively.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraplantar injection) 30 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the hind paw.
-
Post-Induction Measurements:
-
Measure paw volume at regular intervals (e.g., 30, 60, 120, 180 minutes) after carrageenan injection to assess edema.
-
Assess thermal hyperalgesia (Hargreaves test) or mechanical allodynia (von Frey test) at the same time points.
-
This model induces a more persistent inflammatory pain state.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound solution at desired concentrations
-
Vehicle control solution
-
Hargreaves apparatus or von Frey filaments
Procedure:
-
Acclimation and Baseline: Follow the same procedures as for the carrageenan model.
-
Induction of Inflammation: Inject 20 µL (for mice) or 100 µL (for rats) of CFA into the plantar surface of the hind paw.
-
This compound Administration: Administer this compound or vehicle at a predetermined time point after CFA injection (e.g., 24 hours or several days, depending on the study design).
-
Post-Induction Measurements: Assess thermal hyperalgesia and/or mechanical allodynia at various time points post-CFA and post-vocacapsaicin administration (e.g., 1, 3, 6, 24 hours, and daily for several days).
II. Neuropathic Pain Models
This model mimics peripheral nerve injury-induced neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments
-
This compound solution at desired concentrations
-
Vehicle control solution
-
Von Frey filaments or Hargreaves apparatus
Procedure:
-
Acclimation and Baseline: Acclimate animals and obtain baseline behavioral data.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.
-
Close the muscle and skin layers.
-
-
Post-Surgical Recovery and Pain Development: Allow animals to recover for several days (typically 7-14 days) for neuropathic pain to develop.
-
This compound Administration: Administer this compound or vehicle.
-
Post-Treatment Assessment: Measure mechanical allodynia and/or thermal hyperalgesia at multiple time points after drug administration.
This model also induces robust and long-lasting neuropathic pain.
Materials:
-
Male C57BL/6 mice
-
6-0 silk suture
-
Surgical instruments
-
This compound solution at desired concentrations
-
Vehicle control solution
-
Von Frey filaments
Procedure:
-
Acclimation and Baseline: Acclimate animals and record baseline mechanical sensitivity.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the incision.
-
-
Post-Surgical Recovery and Pain Development: Allow 2-7 days for the development of mechanical allodynia in the lateral plantar surface of the paw (innervated by the spared sural nerve).
-
This compound Administration and Assessment: Administer this compound or vehicle and assess mechanical allodynia at various time points thereafter.
III. Behavioral Assessment Protocols
This test measures the latency to paw withdrawal from a radiant heat source.
Apparatus:
-
Hargreaves apparatus with a radiant heat source and a glass platform.
Procedure:
-
Acclimation: Place the animal in a Plexiglas enclosure on the glass platform and allow it to acclimate for at least 30 minutes.
-
Testing:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: A decrease in PWL indicates thermal hyperalgesia. An increase in PWL after this compound treatment suggests an analgesic effect.
This test assesses the paw withdrawal threshold to a mechanical stimulus.
Apparatus:
-
A set of calibrated von Frey filaments of increasing stiffness.
-
Elevated mesh platform with individual animal enclosures.
Procedure:
-
Acclimation: Place the animal in an enclosure on the mesh platform and allow it to acclimate.
-
Testing (Up-Down Method):
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 2-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue this pattern until a specific number of responses have been recorded after the first change in response direction.
-
-
Data Analysis: The 50% paw withdrawal threshold (PWT) is calculated using a specific formula. A decrease in PWT indicates mechanical allodynia. An increase in PWT after this compound treatment indicates an anti-allodynic effect.
This test measures the behavioral response to a persistent chemical stimulus.
Apparatus:
-
Observation chamber with a mirror to allow for an unobstructed view of the paw.
-
Video recording equipment (optional but recommended).
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes before the injection.
-
Formalin Injection: Inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Observation and Scoring:
-
Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.
-
The response is typically biphasic:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-40 minutes post-injection.
-
-
-
Data Analysis: A reduction in the time spent in nociceptive behaviors in either phase after this compound pre-treatment indicates an analgesic effect.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's analgesic efficacy in rodent models of inflammatory and neuropathic pain. The selection of the appropriate pain model and behavioral assays will depend on the specific research questions being addressed. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for advancing the development of this novel non-opioid analgesic.
References
Application Notes and Protocols for Studying TRPV1 Channel Desensitization Using Vocacapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin is a novel, water-soluble prodrug of capsaicin, the pungent compound in chili peppers and a well-established agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key integrator of pain and noxious stimuli.[3] Upon activation by agonists like capsaicin, TRPV1 channels open, leading to an influx of cations, neuronal depolarization, and the sensation of pain.[4] However, prolonged or repeated exposure to capsaicin leads to a state of desensitization, where the channel becomes less responsive to further stimulation, resulting in a long-lasting analgesic effect.[5] This property is the basis for the clinical use of capsaicin in pain management.
This compound was designed for localized administration, offering superior water solubility (>50 mg/mL) compared to capsaicin (<0.1 mg/mL). At physiological pH (7.5) and temperature (37°C), this compound rapidly and quantitatively converts to capsaicin with a half-life of approximately 3 minutes, enabling efficient delivery of capsaicin to the target site. This rapid conversion makes this compound a valuable tool for studying the mechanisms of TRPV1 desensitization and for the development of novel analgesic therapies.
These application notes provide detailed protocols for utilizing this compound to study TRPV1 channel desensitization in both in vitro and in vivo models.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Water Solubility | >50 mg/mL | |
| Conversion Half-life to Capsaicin (pH 7.5, 37°C) | ~3 minutes | |
| Capsaicin Cmax (Subcutaneous, Rat Model) | 89.7 ± 33.3 ng/mL (from this compound) vs. 81.1 ± 22.7 ng/mL (from Capsaicin) | |
| Capsaicin AUC0-t (Subcutaneous, Rat Model) | 163 ± 28 ng·hr/mL (from this compound) vs. 155 ± 20 ng·hr/mL (from Capsaicin) |
Table 2: Clinical Efficacy of this compound in Postsurgical Pain (Bunionectomy Model)
| Endpoint (this compound 0.30 mg/mL vs. Placebo) | Result | p-value | Reference |
| Reduction in Pain at Rest (through 96 hours) | 33% | 0.005 | |
| Reduction in Opioid Consumption (through 96 hours) | 50% | 0.002 | |
| Patients Requiring No Postoperative Opioids (0-96 hours) | 26% vs. 5% | 0.025 | |
| Reduction in Pain at Rest (through 1 week) | 37% | 0.004 |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced TRPV1 desensitization.
Caption: Experimental workflow for Calcium Imaging Assay.
Experimental Protocols
Protocol 1: In Vitro TRPV1 Desensitization Study using Calcium Imaging
This protocol is adapted from established methods for studying capsaicin-induced TRPV1 desensitization.
Objective: To quantify the desensitization of TRPV1 channels in response to this compound by measuring changes in intracellular calcium concentration.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-hTRPV1 or primary dorsal root ganglion (DRG) neurons)
-
Cell culture medium
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in buffer)
-
Capsaicin stock solution (for comparison)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBS to each well and measure the baseline fluorescence (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
First Stimulation (Pulse 1):
-
Add this compound or capsaicin at the desired concentration (e.g., 1 µM).
-
Immediately begin recording the fluorescence intensity for a set duration (e.g., 2-5 minutes) to capture the peak calcium response (Peak 1).
-
-
Desensitization Induction:
-
For acute desensitization, continue the recording during a prolonged exposure (e.g., 5-20 minutes) to the agonist.
-
Alternatively, for tachyphylaxis, wash out the agonist after the first pulse and allow a recovery period (e.g., 5-15 minutes) before the second stimulation.
-
-
Second Stimulation (Pulse 2):
-
Re-apply the same concentration of this compound or capsaicin.
-
Record the fluorescence intensity to capture the second calcium response (Peak 2).
-
-
Data Analysis:
-
Calculate the ratio of F340/F380 for Fura-2 to determine the intracellular calcium concentration.
-
Quantify desensitization by calculating the ratio of the peak response of the second pulse to the first pulse (Peak 2 / Peak 1). A ratio less than 1 indicates desensitization.
-
Protocol 2: Electrophysiological Analysis of TRPV1 Desensitization using Whole-Cell Patch-Clamp
This protocol is based on standard electrophysiological techniques for characterizing ion channel function.
Objective: To measure the reduction in TRPV1-mediated currents following repeated or prolonged application of this compound.
Materials:
-
TRPV1-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Internal solution: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, pH 7.2
-
This compound and capsaicin solutions at various concentrations
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Initial Response:
-
Apply a brief pulse (e.g., 5 seconds) of this compound or capsaicin (e.g., 1 µM) using a fast perfusion system.
-
Record the inward current elicited by the agonist application.
-
-
Induction and Measurement of Desensitization:
-
Tachyphylaxis: Apply repeated brief pulses of the agonist at a defined interval (e.g., every 2 minutes) and measure the peak current amplitude for each application. A progressive decrease in the current amplitude indicates tachyphylaxis.
-
Acute Desensitization: Apply the agonist for a prolonged period (e.g., 1-5 minutes) until the current desensitizes to a steady-state level.
-
-
Recovery from Desensitization: After inducing desensitization, wash out the agonist with the external solution for an extended period (e.g., 5-10 minutes) and then re-apply the agonist to assess the extent of recovery.
-
Data Analysis:
-
Measure the peak inward current for each agonist application.
-
For tachyphylaxis, plot the peak current as a function of the application number.
-
For acute desensitization, fit the current decay during prolonged application to an exponential function to determine the desensitization time constant.
-
Quantify desensitization as the percentage reduction in the peak current of the second (or subsequent) application compared to the first.
-
Protocol 3: In Vivo Assessment of Analgesia in a Rodent Model of Inflammatory Pain
This protocol is a standard method for evaluating the analgesic effects of compounds in vivo.
Objective: To determine the analgesic efficacy of locally administered this compound in a model of inflammatory pain.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound solution for injection (sterile, pH-adjusted)
-
Vehicle control (e.g., saline)
-
Inflammatory agent (e.g., Complete Freund's Adjuvant (CFA) or carrageenan)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Inflammation:
-
Inject a small volume of CFA or carrageenan (e.g., 50-100 µL) into the plantar surface of one hind paw of the animal.
-
Allow sufficient time for inflammation and hyperalgesia to develop (e.g., 2-4 hours for carrageenan, 24 hours for CFA).
-
-
Baseline Nociceptive Testing:
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments and/or the thermal withdrawal latency using the plantar test on both the inflamed and non-inflamed paws.
-
-
Drug Administration:
-
Administer this compound or vehicle by intraplantar injection into the inflamed paw.
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, 8, 24 hours), repeat the mechanical and thermal nociceptive tests.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for mechanical sensitivity and the paw withdrawal latency (in seconds) for thermal sensitivity.
-
Compare the post-treatment responses between the this compound-treated and vehicle-treated groups to determine the analgesic effect. An increase in withdrawal threshold or latency indicates analgesia.
-
Conclusion
This compound represents a significant advancement for the study of TRPV1 and the development of novel analgesics. Its high water solubility and rapid conversion to capsaicin at physiological pH provide a reliable and convenient method for activating and desensitizing TRPV1 channels in a variety of experimental settings. The protocols outlined in these application notes offer a framework for researchers to investigate the intricate mechanisms of TRPV1 desensitization and to evaluate the therapeutic potential of TRPV1-targeted compounds.
References
- 1. algologia.gr [algologia.gr]
- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vocacapsaicin in Orthopedic Surgery Models: A Detailed Overview for Researchers
For Immediate Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of vocacapsaicin, a novel, water-soluble prodrug of capsaicin, in orthopedic surgery models. This compound is emerging as a promising non-opioid analgesic for post-surgical pain management. Its unique mechanism of action, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers, offers the potential for prolonged, localized pain relief without the systemic side effects associated with opioids.[1][2][3]
This compound rapidly converts to capsaicin at physiological pH at the surgical site.[1] This localized delivery of capsaicin leads to a biphasic effect: an initial activation of TRPV1-expressing C-fiber nociceptors, which can cause a transient burning sensation, followed by a prolonged period of nerve fiber defunctionalization and desensitization, resulting in sustained analgesia.[1] This targeted action provides pain relief for days to weeks without causing loss of sensation, proprioception, or muscle strength.
Key Applications in Orthopedic Models
This compound has been primarily investigated in two key orthopedic surgery models:
-
Bunionectomy: This procedure serves as a validated and standardized model for acute postsurgical pain in bony orthopedic surgeries.
-
Total Knee Arthroplasty (TKA): TKA is a major orthopedic surgery associated with significant postoperative pain, making it a clinically relevant model to assess the efficacy of novel analgesics.
-
Preclinical Osteotomy Models: Rat and rabbit osteotomy models have been utilized to evaluate the safety, pharmacokinetics, and local tissue response to this compound, including its effects on bone healing.
Data Presentation: Efficacy in Orthopedic Surgery Models
The following tables summarize the quantitative data from clinical trials of this compound in bunionectomy and total knee arthroplasty models.
Table 1: Efficacy of this compound in a Phase 2 Bunionectomy Trial
| Endpoint (0-96 hours post-surgery) | Placebo | This compound (0.05 mg/mL) | This compound (0.15 mg/mL) | This compound (0.30 mg/mL) |
| Reduction in Pain at Rest (AUC) | - | 21% | 20% | 33% (p=0.005) |
| Patients Requiring No Opioids | 5% | 19% | 17% | 26% (p=0.025) |
| Reduction in Opioid Consumption | - | - | - | 50% (p=0.002) |
Table 2: Efficacy of this compound in a Phase 2 Total Knee Arthroplasty (TKA) Trial
| Endpoint (0-96 hours post-surgery) | Placebo (Standard of Care) | This compound (36 mg) |
| Reduction in Pain at Rest (AUC) | - | 17% (p=0.0012) |
| Reduction in Pain with Ambulation (AUC) | - | 21% (p=0.0006) |
| Reduction in Opioid Consumption | - | 30% (p<0.0001) |
Signaling Pathway and Experimental Workflow
The analgesic effect of this compound is mediated through the TRPV1 signaling pathway. The experimental workflow for clinical trials in orthopedic models typically involves patient selection, randomization, intraoperative drug administration, and postoperative pain and opioid consumption assessments.
Experimental Protocols
Preclinical Models: Rat and Rabbit Osteotomy
Objective: To assess the safety, tolerability, and effect on bone healing of a single perioperative administration of this compound in a rodent and non-rodent model.
Animal Models:
-
Rat: Female Sprague-Dawley rats (13-14 weeks old).
-
Rabbit: Male and female New Zealand White rabbits (4-5 months old).
Surgical Procedure (Rat Femoral Osteotomy):
-
Anesthetize rats with isoflurane gas.
-
Make an incision on the lateral aspect of the right femur to expose the bone.
-
Create a transverse osteotomy at the mid-shaft of the femur using a saw.
-
Administer this compound or vehicle control.
-
Close the wound in layers.
Surgical Procedure (Rabbit Ulnar Osteotomy):
-
Anesthetize rabbits with ketamine and dexmedetomidine, maintained with isoflurane.
-
Make a ~4 cm incision on the lateral aspect of the distal ulna of the right forelimb.
-
Expose the ulna extraperiosteally and cut the periosteum longitudinally.
-
Perform a mid-ulnar osteotomy using a pendular saw.
-
Administer this compound or vehicle control.
-
Close the soft tissues in layers.
Drug Administration:
-
Rat: Single intraoperative instillation of this compound (0.15, 0.3, and 0.6 mg/kg) or vehicle directly onto the surgical site in a volume of 0.5 ml/kg before wound closure.
-
Rabbit: Single perioperative administration of this compound (0.256 and 0.52 mg) or vehicle, alone or in combination with 0.5% ropivacaine, via infiltration and instillation.
Postoperative Evaluation:
-
Monitor clinical signs, body weight, and food consumption.
-
Evaluate bone healing at 4 and 8 weeks (rats) and 2 and 10 weeks (rabbits) using radiography, histopathology, ex vivo bone mineral density measurements (rats), and biomechanical testing.
-
Collect plasma samples for pharmacokinetic analysis (rabbits).
Clinical Models: Bunionectomy and Total Knee Arthroplasty
Objective: To evaluate the efficacy and safety of a single intraoperative administration of this compound for the management of postoperative pain.
Study Design: Triple-blind, randomized, placebo-controlled, dose-ranging trials.
Patient Population: Adult patients undergoing elective primary unilateral bunionectomy or total knee arthroplasty.
Experimental Protocol (Bunionectomy - NCT03599089):
-
Anesthesia: Standardized light to moderate sedation and a forefoot field block (e.g., Mayo block) with a local anesthetic like bupivacaine are administered.
-
Surgical Procedure: A standard bunionectomy is performed.
-
Drug Administration: Before wound closure, a single 14 mL dose of this compound (at concentrations of 0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo (normal saline with mannitol and citrate buffer) is administered by instillation into the surgical site, including the osteotomy surfaces and soft tissues.
-
Postoperative Pain Management: Patients are provided with rescue medication (e.g., oxycodone) on an as-needed basis for breakthrough pain.
-
Pain Assessment: Pain intensity is assessed at rest and with ambulation using a Numerical Rating Scale (NRS) at regular intervals for at least 96 hours post-surgery.
-
Opioid Consumption: Total opioid consumption is recorded for at least 96 hours.
-
Follow-up: Patients are followed up at specified intervals (e.g., days 8, 15, and 29) to monitor for adverse events and continued pain relief.
Experimental Protocol (Total Knee Arthroplasty - NCT03731364):
-
Anesthesia: Standardized spinal anesthesia is administered.
-
Perioperative Analgesia: A standard-of-care multimodal analgesic regimen is provided, which may include ketorolac, acetaminophen, and ropivacaine (e.g., for joint infiltration, femoral nerve block, and IPACK block).
-
Surgical Procedure: A standard primary unilateral total knee arthroplasty is performed.
-
Drug Administration: A single dose of this compound (e.g., 36 mg in 120 mL of normal saline) or placebo is administered intraoperatively via instillation onto cut bone surfaces, infiltration into peri-articular tissue, and injection into the closed capsule.
-
Postoperative Pain Management: Patients receive a standardized postoperative analgesic regimen, which may include celecoxib and acetaminophen, with opioids (e.g., oxycodone) available for rescue analgesia.
-
Pain and Opioid Use Monitoring: Pain levels and analgesic consumption are recorded in the hospital for approximately 4 days and after discharge for at least two weeks.
-
Functional Outcomes: Functional recovery, such as the ability to ambulate, may also be assessed.
Conclusion
This compound demonstrates significant potential as a non-opioid analgesic in orthopedic surgery. The data from preclinical and clinical models indicate a favorable efficacy and safety profile, with notable reductions in postoperative pain and opioid consumption. The detailed protocols provided herein are intended to guide researchers in the further investigation and development of this promising therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Vocacapsaicin Synthesis and Purification
Welcome to the technical support center for Vocacapsaicin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Section 1: this compound Synthesis
Question 1: My this compound synthesis via the acylation of vanillylamine is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the N-acylation step are a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the vanillylamine and the fatty acid chloride (e.g., 8-methyl-6-nonenoyl chloride) are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification.
-
Reaction Conditions: The amide bond formation is a critical step.[1] Traditional methods using acid chlorides can be efficient but may require optimization.[1]
-
Base: The choice and amount of base (e.g., triethylamine, pyridine) are crucial to neutralize the HCl byproduct. Insufficient base can lead to the formation of vanillylamine hydrochloride salt, rendering it unreactive.
-
Temperature: While some protocols suggest room temperature, others may require cooling (0 °C) during the addition of the acylating agent to control exothermic reactions and minimize side-product formation.[2]
-
-
Alternative Coupling Reagents: Modern peptide coupling reagents offer milder conditions and can improve yields by minimizing side reactions.[1] Consider using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole).[1]
-
Moisture: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acid chloride.
Question 2: I am observing significant byproducts in my reaction mixture. How can I minimize their formation?
Answer: Side reactions are often related to the reactivity of the starting materials and reaction conditions.
-
Vanillylamine Reactivity: The phenolic hydroxyl group on the vanillylamine can potentially react with the acyl chloride. While the amine group is generally more nucleophilic, harsh conditions (e.g., high temperatures) can promote O-acylation. Using milder conditions and controlled addition of the acyl chloride can mitigate this.
-
Flow Chemistry: Recent advancements have shown that flow synthesis can offer better control over reaction parameters, leading to reduced reaction times, more consistent yields, and fewer byproducts compared to traditional batch syntheses.
Detailed Experimental Protocol: Synthesis of this compound (Capsaicin Analog)
This protocol describes a general method for the N-acylation of vanillylamine.
Materials:
-
Vanillylamine hydrochloride
-
8-methyl-6-nonenoyl chloride (or other suitable acyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dissolve vanillylamine hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add 2.2 equivalents of triethylamine to the solution to liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred vanillylamine solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound product. The crude product should then be purified.
Section 2: this compound Purification
Question 3: What is the most effective method for purifying crude this compound to a high purity (>98%)?
Answer: Achieving high purity often requires a multi-step approach, as crude products typically contain unreacted starting materials, byproducts, and structurally similar capsaicinoids.
-
Column Chromatography: This is a standard and effective method for initial purification. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) can separate this compound from less polar and more polar impurities.
-
Recrystallization: After chromatographic purification, recrystallization is an excellent final step to achieve high crystalline purity. The choice of solvent is critical.
-
Preparative HPLC: For the highest purity standards, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. It offers excellent resolution for separating closely related analogs.
Question 4: I am struggling to separate this compound from its dihydro-analog. How can I improve this separation?
Answer: The separation of this compound from its dihydro-analog is a well-known challenge due to their very similar structures and polarities.
-
High-Resolution Chromatography: Standard HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) is required.
-
Column Choice: A C18 column is most commonly used, but for difficult separations, a phenyl-hexyl stationary phase may provide alternative selectivity.
-
Mobile Phase Optimization: A gradient elution using a mobile phase of acidified water and methanol or acetonitrile is common. Fine-tuning the gradient slope and temperature can significantly improve resolution. A study achieved optimal separation with a phenyl-hexyl column at 55 °C.
-
-
Silver-Ion Chromatography: The double bond in this compound can interact with silver ions. Argentation chromatography (using a stationary phase impregnated with silver nitrate) can be a powerful, though more specialized, technique to separate saturated and unsaturated analogs. A method involving the formation of a water-soluble capsaicin-silver complex has been described for industrial purification.
Table 1: Comparison of Purification Techniques for Capsaicinoids
| Technique | Principle | Common Solvents/Mobile Phases | Typical Purity Achieved | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility | Ethanol, Methanol, Acetonitrile, Hexane | Low to Medium | Simple, good for initial cleanup | Low selectivity, co-extracts impurities |
| Column Chromatography | Adsorption | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Medium to High (90-95%) | Good for large scale, cost-effective | Can be time-consuming, requires solvent |
| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol, Toluene, Xylene, Ether | High (>95%) | Yields high-purity crystals, removes minor impurities | Yield can be low, requires prior purification |
| Preparative HPLC/UHPLC | Partitioning | Water/Acetonitrile or Water/Methanol gradients | Very High (>98-99%) | Excellent separation of close analogs, high purity | Expensive, limited sample load, high solvent use |
Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound after initial purification.
Materials:
-
Crude or semi-purified this compound
-
High-purity ethanol (or other suitable solvent like n-heptane/ether mixture)
-
Beaker or Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Place the semi-purified this compound in a beaker. Add a minimal amount of hot ethanol and gently heat while stirring until the solid is completely dissolved.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the beaker in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the pure crystals to air dry completely. Store the final product in an airtight container, protected from light and air, as capsaicinoids can be sensitive to degradation.
Visual Guides: Workflows and Pathways
This compound Synthesis Pathway
The following diagram illustrates the key steps in the chemical synthesis of this compound from vanillin, a common precursor.
Caption: Key reaction steps for this compound synthesis.
General Purification Workflow
This workflow outlines the sequential steps typically followed to purify this compound from a crude reaction mixture.
Caption: Standard workflow for this compound purification.
Troubleshooting Logic for Low Purity
Use this decision tree to diagnose potential issues when final product purity is lower than expected.
Caption: Decision tree for diagnosing purity issues.
References
Vocacapsaicin Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Vocacapsaicin in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution is showing signs of precipitation. What is the likely cause and how can I resolve it?
-
Question: Why is my this compound solution turning cloudy or showing precipitate?
-
Answer: Precipitation in a this compound solution is most commonly due to an increase in pH. This compound is a water-soluble prodrug of capsaicin and is designed to be stable in moderately acidic conditions.[1][2] As the pH of the solution approaches physiological levels (pH 7.4), this compound rapidly converts to capsaicin, which has significantly lower water solubility (< 0.1 mg/mL).[1] This conversion and subsequent precipitation of capsaicin is the intended mechanism of action for its therapeutic effect.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your aqueous solution.
-
Acidify Solution: If the pH is above 5.0, carefully adjust it to a range of 3.0 to 4.5 using a suitable buffer, such as a citrate buffer.[1]
-
Check for Contamination: Ensure your storage containers and reagents are free from alkaline contaminants that could raise the pH.
-
Storage: Store stock solutions at the recommended acidic pH and low temperatures to minimize conversion.
-
2. What is the optimal pH range for preparing and storing this compound aqueous solutions to ensure stability?
-
Question: What is the recommended pH for working with this compound in an aqueous solution?
-
Answer: To maintain the stability of this compound and prevent its premature conversion to capsaicin, it is crucial to prepare and store aqueous solutions in a moderately acidic pH range. The recommended pH for optimal stability is between 3.0 and 4.5.[1] this compound has been shown to be stable in moderately acidic solutions, which allows for formulation without the need for complex excipients.
3. How quickly does this compound convert to capsaicin at physiological pH?
-
Question: What is the rate of conversion of this compound to capsaicin at a neutral or physiological pH?
-
Answer: The conversion of this compound to capsaicin is rapid under physiologic-simulating conditions. At a pH of 7.5 and a temperature of 37°C, this compound quantitatively converts to capsaicin and its byproduct, CA-101, with a half-life of approximately 3 minutes. This rapid conversion is a key feature of its design as a prodrug for targeted delivery.
4. What are the known degradation products of this compound in an aqueous solution?
-
Question: What molecules result from the degradation of this compound in water?
-
Answer: The primary and intended conversion products of this compound in an aqueous solution at physiological pH are capsaicin and a cyclic urea byproduct known as CA-101. This conversion occurs through an intramolecular cyclization-release mechanism. Under forced degradation conditions (e.g., strong acid, base, or oxidation), other degradation products may form, though these are not typically observed under recommended storage and handling conditions.
5. How should I monitor the stability of my this compound solution during an experiment?
-
Question: What analytical methods are recommended for assessing the stability of a this compound solution?
-
Answer: A validated stability-indicating analytical method is essential for monitoring the integrity of this compound in aqueous solutions. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for this purpose.
Key considerations for an HPLC method:
-
Column: A reverse-phase column (e.g., C18) is typically effective.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is commonly used.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for quantifying both this compound and capsaicin.
-
Validation: The method should be validated to ensure it can accurately separate and quantify this compound from its conversion products (capsaicin and CA-101) and any other potential degradants.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Stability Profile | Half-life (at 37°C) | Primary Conversion Products |
| 3.0 - 4.5 | Stable | Not reported | Minimal conversion |
| 5.4 | Used for in-vivo administration with expected conversion | Not reported | Capsaicin, CA-101 |
| 7.5 | Rapid conversion | ~ 3 minutes | Capsaicin, CA-101 |
Table 2: Influence of Temperature on Capsaicinoid Stability (General Guidance)
| Temperature | General Effect on Stability |
| 4°C | Recommended for short-term storage of acidic this compound solutions to minimize degradation. |
| 25°C | Increased rate of conversion at non-optimal pH. Acidic solutions are more stable. |
| 37°C | Physiological temperature promoting rapid conversion of this compound to capsaicin at neutral pH. |
| >50°C | Elevated temperatures can accelerate the degradation of capsaicinoids, with the degradation rate increasing at higher temperatures. The specific effects on this compound are not detailed. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Citrate buffer solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment (0.1 M)
-
Calibrated pH meter
-
Sterile glassware and filtration apparatus
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a portion of the citrate buffer to dissolve the powder.
-
Adjust the pH of the solution to between 3.5 and 4.0 using HCl or NaOH while continuously monitoring with the pH meter.
-
Once the desired pH is achieved, add the remaining buffer to reach the final volume.
-
Sterile filter the solution using a 0.22 µm filter into a sterile storage container.
-
Store the solution at 4°C and protect from light.
-
Protocol 2: Monitoring this compound Conversion to Capsaicin by HPLC
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a stock solution of this compound in an acidic buffer (e.g., pH 4.0 citrate buffer).
-
Prepare a reaction buffer at the desired pH for the conversion study (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the conversion by diluting an aliquot of the this compound stock solution into the reaction buffer at 37°C.
-
At specified time points (e.g., 0, 1, 3, 5, 10, 20 minutes), withdraw a sample and immediately quench the reaction by adding an equal volume of the acidic mobile phase to prevent further conversion.
-
Inject the quenched samples into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and capsaicin based on the retention times of previously run standards.
-
Plot the concentration of this compound over time to determine the conversion rate and half-life.
-
Mandatory Visualizations
Caption: Conversion pathway of this compound to Capsaicin.
References
Troubleshooting Vocacapsaicin delivery in preclinical studies
Vocacapsaicin Preclinical Delivery: Technical Support Center
Disclaimer: The following information is for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. This compound is a water-soluble, injectable prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[1][2][3] Its mechanism of action involves activating TRPV1 on pain-specific nerves to produce long-lasting analgesia without the motor weakness or sensory numbness associated with local anesthetics.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from capsaicin?
A1: this compound is a hydrophilic (water-soluble) prodrug of capsaicin. This property makes it suitable for aqueous formulations for injection. After administration, it is rapidly converted into the active, lipophilic molecule capsaicin at the target site. Standard capsaicin is poorly soluble in water, which complicates its formulation for in vivo studies, often requiring co-solvents or suspension agents that can introduce experimental variability.
Q2: What is the mechanism of action for this compound?
A2: Once converted to capsaicin, the compound binds to and activates the TRPV1 receptor, a non-selective cation channel primarily found on nociceptive (pain-sensing) neurons. Activation of TRPV1 leads to an influx of cations (primarily Ca2+ and Na+), causing neuronal depolarization, the sensation of heat and pain, and the release of neuropeptides like Substance P and CGRP. Prolonged activation leads to a "defunctionalization" or desensitization of these neurons, resulting in a long-lasting analgesic effect.
Q3: What are the appropriate animal models for preclinical studies with this compound?
A3: The choice of model depends on the therapeutic area. For postsurgical pain, models like bunionectomy or total knee arthroplasty in larger animals have been used clinically. In rodents, common models for assessing analgesics targeted at TRPV1 include inflammatory pain (e.g., Complete Freund's Adjuvant-induced), neuropathic pain (e.g., chronic constriction injury), and postoperative pain models.
Q4: What are the key safety considerations when working with a potent TRPV1 agonist like this compound?
A4: The primary acute effect of TRPV1 agonists is a burning or painful sensation upon administration. Appropriate analgesia or anesthesia should be considered, as per approved animal care protocols. Systemic administration can cause cardiovascular effects like transient hypertension and tachycardia. It is crucial to monitor animals for signs of distress, changes in body weight, and local injection site reactions. Always begin with a dose-range finding study to determine the Maximum Tolerated Dose (MTD).
Troubleshooting Guide: Formulation and Delivery
This guide addresses common issues encountered during the preparation and administration of this compound in preclinical research.
| Problem / Observation | Possible Cause(s) | Recommended Troubleshooting Steps |
| Precipitation in Formulation | 1. Incorrect Vehicle: Although this compound is water-soluble, high concentrations or the presence of other excipients may affect stability. 2. pH Shift: The pH of the vehicle may be outside the optimal range for this compound's solubility. 3. Low Temperature: Storage at low temperatures could reduce solubility. | 1. Verify Vehicle Suitability: Confirm that the chosen vehicle (e.g., sterile saline, PBS) is appropriate. For preclinical studies, simple aqueous solutions are typically sufficient for this compound. 2. Check and Adjust pH: Ensure the pH of the final formulation is within a neutral and physiologically compatible range (e.g., pH 7.0-7.4). 3. Warm Solution: Gently warm the solution to body temperature (37°C) before administration to ensure complete dissolution. |
| Low or Inconsistent Bioavailability | 1. Rapid Metabolism: While local administration is intended, any compound reaching systemic circulation may be subject to rapid first-pass metabolism if absorbed into the portal vein. 2. Administration Technique: Improper injection technique (e.g., incorrect depth for subcutaneous injection) can lead to variable absorption. 3. Formulation Instability: The prodrug may be converting to capsaicin prematurely in the formulation before injection. | 1. Confirm Route of Administration: For localized effects, ensure the administration route (e.g., local infiltration, intra-articular) is appropriate. Systemic routes (IV, IP) will result in different pharmacokinetic profiles. 2. Refine Injection Technique: Review and standardize the injection protocol. For subcutaneous (SC) injections, ensure a proper "tenting" of the skin to avoid intramuscular deposition. 3. Prepare Fresh Formulations: Prepare formulations immediately before use to minimize premature conversion of the prodrug. |
| Unexpected Animal Behavior or Toxicity | 1. Vehicle Toxicity: The vehicle itself, especially if containing co-solvents like DMSO or PEG, may be causing adverse effects. 2. Dose Miscalculation: An error in calculating the dose can lead to significant toxicity. 3. On-Target but Undesirable Effects: High doses of TRPV1 agonists can cause systemic effects (e.g., cardiovascular changes, hyperthermia) or significant pain-related behaviors. | 1. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related effects. 2. Double-Check All Calculations: Verify animal weights, compound concentration, and dosing volume calculations. Re-analyze the formulation to confirm its concentration if issues persist. 3. Perform a Dose-Response Study: If not already done, conduct a thorough dose-range finding study to identify the No-Observed-Adverse-Effect-Level (NOAEL) and MTD. Monitor animals closely for clinical signs of toxicity. |
Visualizations and Protocols
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular pathway for this compound's action and a typical experimental workflow for a preclinical study.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
Objective: To prepare a sterile, injectable solution of this compound at a target concentration for administration in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Calibrated scale
-
pH meter (optional)
Procedure:
-
Calculate Required Mass: Based on the desired final concentration (e.g., 1 mg/mL) and volume, calculate the mass of this compound powder required.
-
Weigh Compound: Accurately weigh the this compound powder in a sterile vial under aseptic conditions.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the vial.
-
Dissolve: Tightly cap the vial and vortex until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) can be used if necessary.
-
Verify pH (Optional): Check that the pH of the final solution is within a physiological range (e.g., 7.2-7.4). Adjust with sterile, dilute HCl or NaOH if necessary, although this is typically not required for this compound in saline.
-
Storage: Use the formulation immediately. Do not store for extended periods to prevent potential degradation or conversion of the prodrug.
Protocol 2: Subcutaneous (SC) Injection in Mice
Objective: To correctly administer the prepared this compound solution into the subcutaneous space of a mouse.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse using an appropriate scruffing technique to expose the dorsal side (back).
-
Prepare Syringe: Draw the calculated dose volume into a sterile syringe fitted with a 27G or smaller needle. Remove any air bubbles.
-
Identify Injection Site: The preferred site for SC injection is the loose skin over the shoulders/dorsal midline.
-
Tenting the Skin: Use your non-dominant thumb and forefinger to lift the loose skin, creating a "tent."
-
Needle Insertion: With the needle bevel facing up, insert the needle at the base of the tented skin, parallel to the body. Be careful not to pass through both layers of skin.
-
Aspirate: Gently pull back on the plunger. If no blood enters the syringe, you are correctly in the subcutaneous space. If blood appears, withdraw the needle and re-attempt at a different site with a fresh needle and syringe.
-
Inject: Depress the plunger slowly and steadily to deliver the solution. A small bleb or pocket of fluid should form under the skin.
-
Withdraw and Monitor: Withdraw the needle and apply gentle pressure to the site for a moment to prevent backflow. Return the animal to its cage and monitor for any adverse reactions.
Table of Recommended Injection Volumes for Mice:
| Needle Gauge | Max Volume Per Site (mL/kg) | Max Total Volume (mL/kg) |
| 25-27 G | 5 | 10 |
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. medcentral.com [medcentral.com]
- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Vocacapsaicin Administration: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vocacapsaicin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Disclaimer
This compound is a prodrug of capsaicin, and much of the existing research on off-target effects has been conducted on capsaicin. Therefore, this guide extrapolates potential off-target effects and management strategies from studies on capsaicin, as specific public data on this compound's off-target profile is limited. The information provided here is for research purposes only and should not be considered as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble prodrug of capsaicin, the active component in chili peppers.[1][2] It is designed for local administration, where it rapidly converts to capsaicin under physiological conditions.[3] Capsaicin then selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on pain-specific nerve fibers.[1][2] This initial activation is followed by a prolonged period of desensitization of these neurons, leading to long-lasting analgesia without causing motor weakness or significant sensory numbness.
Q2: What are the primary on-target effects of this compound?
The primary on-target effect of this compound is analgesia, mediated by the activation and subsequent desensitization of TRPV1 receptors on nociceptive neurons. Clinical studies have demonstrated its efficacy in reducing postoperative pain and opioid consumption.
Q3: What are the potential off-target or side effects associated with this compound administration?
While clinical trials have reported this compound to be well-tolerated, its active metabolite, capsaicin, is known to produce several localized effects that can be considered off-target or side effects in an experimental context. These primarily include:
-
Initial Hyperalgesia and Burning Sensation: Immediately following administration, capsaicin causes a burning or stinging sensation and a temporary increase in pain sensitivity (hyperalgesia) at the site of application.
-
Neurogenic Inflammation: Activation of TRPV1 receptors can lead to the release of neuropeptides from sensory nerve endings, resulting in localized inflammation characterized by redness (flare) and swelling (edema).
-
Degeneration and Regeneration of Nerve Fibers: High concentrations of capsaicin can cause a reversible degeneration of epidermal nerve fibers. These fibers typically regenerate over time.
Troubleshooting Guide
Issue 1: Managing the Initial Hyperalgesic Effect and Burning Sensation
Problem: Animals exhibit signs of pain (e.g., licking, guarding, vocalization) immediately following local this compound/capsaicin injection.
Cause: This is an expected on-target effect of capsaicin due to the initial activation of TRPV1 receptors on nociceptive neurons.
Solutions:
-
Pre-treatment with Local Anesthetics: Administering a local anesthetic, such as ropivacaine or lidocaine, prior to or in combination with this compound can help to mitigate the initial burning sensation.
-
Dose Optimization: The intensity of the initial burning sensation is dose-dependent. If permissible within the experimental design, using the lowest effective dose of this compound can help to minimize this effect.
-
Post-administration Analgesia: For a short period following administration, systemic analgesics (e.g., morphine) can be used to manage the initial hyperalgesia, though this may interfere with the assessment of this compound's analgesic efficacy.
-
Behavioral Acclimation: Ensure animals are properly acclimated to the handling and injection procedures to minimize stress-induced hyperalgesia.
Issue 2: Unintended Spread of this compound and Off-Target Exposure
Problem: Signs of this compound effects (e.g., grooming of distant areas) are observed away from the intended site of administration.
Cause: Improper injection technique or an inappropriate vehicle may lead to the spread of the compound.
Solutions:
-
Injection Technique: Use a small gauge needle and inject slowly and precisely into the target tissue. For surgical site administration, apply directly to the exposed tissue before wound closure.
-
Vehicle Selection: this compound is water-soluble, which aids in its localized administration. For experimental capsaicin solutions, the vehicle can significantly impact its diffusion. Common vehicles for capsaicin include saline with a solubilizing agent like Tween 80 or ethanol. The choice of vehicle should be optimized to ensure localized delivery.
-
Volume of Administration: Keep the injection volume as small as possible while still ensuring adequate coverage of the target area.
Issue 3: Quantifying On-Target vs. Off-Target Effects
Problem: Difficulty in distinguishing the desired analgesic effect from the initial hyperalgesia or other behavioral artifacts.
Solution: Implement a clear timeline for behavioral assessments.
-
Baseline Testing: Conduct baseline sensory testing before administration to establish a reference point.
-
Assessment of Initial Hyperalgesia: Measure pain responses at early time points (e.g., 5-60 minutes) post-injection to quantify the initial hyperalgesic phase.
-
Assessment of Analgesia: Begin assessing for the analgesic effect at later time points (e.g., >24 hours) after the initial hyperalgesia has subsided.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound and capsaicin.
Table 1: this compound Clinical Trial Efficacy Data (Bunionectomy Model)
| Endpoint (through 96 hours post-surgery) | Placebo | This compound (0.05 mg/mL) | This compound (0.15 mg/mL) | This compound (0.30 mg/mL) |
| Reduction in Pain at Rest | - | 21% | 20% | 33% |
| Patients Requiring No Opioids | 5% | 19% | 17% | 26% |
| Reduction in Opioid Consumption | - | - | - | 50% |
Table 2: Dose-Response of Capsaicin-Induced Hyperalgesia in Rats
| Capsaicin Dose (subcutaneous) | Grooming Response Duration (seconds) |
| 0.25 µg | ~20 |
| 0.8 µg | ~40 |
| 1.5 µg | ~60 |
| >25 µg | Decreased response |
Experimental Protocols
Protocol 1: Local Administration of this compound in a Rodent Surgical Pain Model
This protocol is adapted from preclinical studies with this compound.
-
Animal Model: Sprague-Dawley rats.
-
Surgical Procedure: Unilateral femoral or ulnar osteotomy.
-
Anesthesia and Analgesia: Administer appropriate anesthesia (e.g., isoflurane) and pre-operative analgesics (e.g., buprenorphine, meloxicam) as per institutional guidelines.
-
This compound Preparation: Dissolve this compound in sterile saline for injection to the desired concentration (e.g., 0.15 to 0.6 mg/kg).
-
Administration: Immediately before wound closure, administer the this compound solution by instillation directly onto the surgical site, ensuring exposure to the cut tissues. A portion of the dose can also be administered by infiltration into the surrounding tissue.
-
Post-operative Care: Provide standard post-operative care, including analgesia as required by the experimental design.
Protocol 2: Assessment of Capsaicin-Induced Thermal Hyperalgesia and Analgesia in Rodents
This protocol outlines a standard method for assessing the dual effects of capsaicin.
-
Apparatus: Hargreaves' plantar test apparatus or a hot plate analgesia meter.
-
Baseline Measurement: Determine the baseline paw withdrawal latency to a thermal stimulus.
-
Capsaicin Administration: Inject capsaicin (e.g., 10 µg in 10 µL of saline with 10% ethanol) into the plantar surface of the hind paw.
-
Hyperalgesia Assessment: Measure paw withdrawal latency at short intervals (e.g., 5, 15, 30, 60 minutes) after injection. A decrease in latency indicates hyperalgesia.
-
Analgesia Assessment: At later time points (e.g., 24, 48, 72 hours), re-measure paw withdrawal latency. An increase in latency compared to baseline indicates analgesia.
Protocol 3: Quantification of Neurogenic Inflammation
This protocol provides a method to measure a key off-target effect of capsaicin.
-
Edema Measurement: Use a plethysmometer or digital calipers to measure paw volume or thickness before and at various time points after intraplantar capsaicin injection. An increase in volume/thickness indicates edema.
-
Blood Flow Measurement: Use laser Doppler flowmetry to measure changes in skin blood flow at the injection site, which is an indicator of vasodilation.
-
Histological Assessment: At the end of the experiment, collect tissue samples from the injection site for histological analysis of inflammatory cell infiltration (e.g., myeloperoxidase staining for neutrophils).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound administration.
Caption: TRPV1 signaling pathway upon capsaicin activation.
References
- 1. Effects of vehicle on the uptake and elimination kinetics of capsaicinoids in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
Vocacapsaicin Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Vocacapsaicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, injectable prodrug of capsaicin.[1][2] After administration, it is rapidly converted to capsaicin at the experimental site (e.g., surgical site in clinical studies).[2][3] The released capsaicin then acts as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel primarily found on pain-specific nerve fibers.[1]
Q2: How does activation of the TRPV1 receptor by capsaicin lead to analgesia?
A2: The activation of the TRPV1 channel by capsaicin leads to an influx of cations, particularly calcium and sodium, into the neuron. This influx causes an initial neuronal excitation and depolarization, which is perceived as a "hot" or pungent sensation. Upon prolonged exposure, this activation leads to a durable desensitization of the nerve fiber, making it less responsive to painful stimuli. This state of desensitization is the basis for the long-lasting analgesia observed.
Q3: What are the key differences between this compound and standard local anesthetics?
A3: The primary difference lies in their mechanism and effect. This compound selectively desensitizes pain-conducting nerve fibers without causing general sensory numbness or motor weakness. In contrast, local anesthetics like bupivacaine block nerve conduction more broadly, leading to both numbness and potential motor impairment, but their effects are typically short-acting. This compound is designed to provide pain relief that can last for weeks to months.
Q4: What is the expected outcome of this compound application in pre-clinical or clinical models?
A4: In clinical studies, such as those following bunionectomy or total knee arthroplasty, a single administration of this compound has been shown to significantly reduce post-surgical pain and the need for opioid consumption for at least one week. For example, in a bunionectomy trial, all patients receiving a therapeutic dose of this compound stopped using opioids by day five, compared to only a fraction of the placebo group.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
Q: I am observing significant well-to-well or experiment-to-experiment variability in my in-vitro assay results. What are the potential causes?
A: High variability can stem from several factors related to the compound, the cells, or the assay protocol.
-
Inconsistent Prodrug Conversion: this compound must convert to capsaicin to be active. The efficiency of this conversion can be sensitive to local enzymatic activity and the chemical environment of your assay medium. Minor differences in media supplements (e.g., serum batches) could introduce variability.
-
Capsaicin Stability: The active molecule, capsaicin, can be sensitive to environmental factors. Its stability can be affected by light, temperature, and pH. Ensure consistent incubation conditions across all experiments. Peroxidases, which may be present in some biological preparations, can also degrade capsaicin.
-
Cell Health and Passage Number: Cells with high passage numbers may exhibit altered receptor expression or signaling efficiency. Ensure you are using cells within a consistent and validated passage range. Monitor cell viability to rule out cytotoxicity as a source of variability.
-
Assay Conditions: Factors like temperature and pH can directly impact the activity of the TRPV1 channel itself. Acidic conditions, for instance, can increase the potency of capsaicin, meaning small pH shifts in your buffer could lead to significant changes in the measured response.
Issue 2: Lower-Than-Expected Potency or Efficacy
Q: The measured EC50 of this compound in my assay is much higher (less potent) than anticipated. Why might this be happening?
A: Lower potency can be a result of incomplete prodrug conversion, degradation of the active compound, or suboptimal assay conditions.
-
Suboptimal Prodrug Conversion: Ensure your in-vitro system has the necessary components (e.g., enzymes, pH) to efficiently convert this compound to capsaicin. If using a simplified buffer system, the conversion may be inefficient.
-
Compound Degradation: Capsaicin can degrade over time, especially when exposed to light or high temperatures. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
TRPV1 Desensitization: If cells are pre-exposed to even low levels of capsaicin or other TRPV1 agonists, the receptors may become desensitized, leading to a blunted response in your assay. Ensure all reagents and media are free from contaminating agonists.
-
Assay Temperature: TRPV1 is a heat-sensitive channel. Running assays at a consistent and optimal temperature (e.g., 37°C) is critical, as temperature can modulate the channel's response to capsaicin.
Issue 3: Cell Toxicity Observed at Higher Concentrations
Q: I am observing cytotoxicity in my cell-based assays at higher concentrations of this compound. Is this expected?
A: While this compound's primary target is TRPV1, high concentrations of its active form, capsaicin, can have off-target effects.
-
TRPV1-Independent Effects: At concentrations of 10 µM and above, capsaicin can lose its selectivity for TRPV1 and may interact with other cellular components, affect membrane fluidity, or block other ion channels, potentially leading to cytotoxicity.
-
Calcium Overload: Intense and sustained activation of TRPV1 can lead to excessive calcium influx, which can trigger cytotoxic pathways. This is a known mechanism of action for high-concentration capsaicin.
-
Solution: Determine if the observed effect is relevant to the therapeutic window of the compound. Always include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) to properly assess specific toxicity. Consider reducing the incubation time or using a lower concentration range.
Data Presentation
Table 1: Summary of this compound Efficacy in Phase II Bunionectomy Study
| Endpoint | This compound (0.30 mg/mL) | Placebo | p-value |
| Pain Reduction at Rest (0-96h) | 33% reduction vs. placebo | - | 0.005 |
| Opioid Consumption (0-96h) | 50% reduction vs. placebo | - | 0.002 |
| Patients Opioid-Free (through 96h) | 26% | 5% | 0.025 |
| Patients Requiring Opioids after Day 5 | 0% | 16% | 0.001 |
Data compiled from published results of a Phase II clinical trial in patients undergoing bunionectomy.
Table 2: Summary of this compound Efficacy in Phase II Total Knee Arthroplasty (TKA) Study
| Endpoint (at 2 weeks post-surgery) | This compound | Placebo |
| Patients Requiring Opioid Analgesia | 38% | 58% |
Data compiled from published results of a Phase II clinical trial in patients undergoing TKA.
Experimental Protocols
Protocol: In-Vitro Calcium Influx Assay Using Fluo-4 in TRPV1-Expressing HEK293 Cells
This protocol describes a method to measure the activation of the TRPV1 receptor by this compound by quantifying the resulting increase in intracellular calcium.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells (25,000-40,000 cells/well) into a 96-well black, clear-bottom plate and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye. Add a final 100 µL of buffer to each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound and positive control (Capsaicin) in HBSS/HEPES buffer. Create a dilution series to determine a dose-response curve (e.g., 10 µM to 0.1 nM final concentration).
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the reader to excite at 485 nm and read emission at 525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X compound dilutions to the corresponding wells.
-
Immediately begin reading the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response from a saturating concentration of Capsaicin (100% activation).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound is converted to capsaicin, which binds to and opens the TRPV1 channel.
Caption: Workflow for a cell-based calcium influx assay to measure this compound activity.
Caption: A logical guide to troubleshooting common issues in this compound experiments.
References
Technical Support Center: Vocacapsaicin Initial Burning Sensation Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vocacapsaicin. The following information is designed to help mitigate the initial burning sensation often encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the initial burning sensation caused by this compound?
A1: this compound is a prodrug that rapidly converts to capsaicin at the surgical site.[1] Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2][3] Activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, depolarizing the neuron and generating an action potential that is transmitted to the central nervous system and perceived as a burning or heat sensation.[4][5] Repeated or prolonged activation of TRPV1 leads to desensitization of these sensory neurons, which is the basis for its analgesic effect.
Q2: Are there any pharmacological strategies to counteract the initial burning sensation of this compound?
A2: Yes, several pharmacological approaches can be explored to mitigate the initial burning sensation. One primary strategy is the co-administration of a TRPV1 antagonist. These molecules competitively bind to the TRPV1 receptor, preventing or reducing its activation by capsaicin. For instance, the TRPV1 antagonist SB-705498 has been shown to reduce capsaicin-evoked flare. Another approach involves the use of topical anesthetics, such as lidocaine, which block sodium channels and inhibit the propagation of pain signals from the sensory neurons.
Q3: Can formulation adjustments to this compound itself reduce the initial burning?
A3: The formulation of this compound as a water-soluble prodrug is, in itself, a strategy to control the release and local concentration of capsaicin. Further modifications could involve incorporating it into a delivery system that provides an even more controlled and sustained release of the active capsaicin. This could potentially blunt the initial peak concentration of capsaicin that is responsible for the intense burning sensation.
Q4: What non-pharmacological methods can be employed to reduce the burning sensation during experiments?
A4: A simple and effective non-pharmacological method is cryotherapy, or the cooling of the application site. Lowering the temperature of the skin can reduce the sensitivity of the TRPV1 receptors and decrease the perception of burning pain. In a clinical study, cooling the application site of a capsaicin patch significantly reduced the burning pain as measured by a visual analog scale (VAS). Additionally, rinsing the area with certain substances has been shown to provide relief. For example, rinsing with a 20% sucrose solution has been demonstrated to be more effective at reducing capsaicin-induced oral burning than water. Milk is also commonly used, with some studies suggesting that the protein casein can help to dissolve and wash away the capsaicin.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Severe initial burning sensation in animal models | High localized concentration of capsaicin upon conversion from this compound. | 1. Co-administer a topical anesthetic: Apply a topical anesthetic like lidocaine to the site before or concurrently with this compound application. 2. Implement cryotherapy: Cool the application site with a cold pack before and immediately after this compound administration. 3. Dose-ranging study: Perform a dose-ranging study to determine the optimal concentration of this compound that provides analgesia with a tolerable level of initial burning. |
| Inconsistent analgesic effect after initial burning | Desensitization of TRPV1 receptors is not fully achieved. | 1. Optimize this compound concentration: Ensure the concentration is sufficient to induce desensitization after the initial activation. 2. Prolonged application (if applicable): For topical formulations, consider if the application duration is sufficient for desensitization to occur. |
| Difficulty in assessing the efficacy of mitigation strategies | Lack of a standardized pain assessment method. | 1. Use a validated pain scale: For animal studies, use established behavioral pain assessment tools. For human studies, use a visual analog scale (VAS) or a numerical rating scale (NRS). 2. Establish a baseline: Measure the burning sensation with this compound alone before testing any mitigation strategies. |
Quantitative Data on Mitigation Strategies
The following table summarizes quantitative data from studies on various methods to reduce capsaicin-induced burning.
| Mitigation Strategy | Study Population | Key Findings | Reference |
| Cryotherapy (Cooling) | Neuropathic pain patients receiving 8% capsaicin patch | Reduction in burning pain VAS score by 3.20 at 60 minutes (Cryotherapy group: 3.78 vs. No cryotherapy group: 6.99). | |
| Sucrose Rinse | Healthy human volunteers (oral application of 0.1% capsaicin) | 20% sucrose rinse significantly alleviated burning pain compared to water at 45, 60, 120, and 180 seconds. | |
| TRPV1 Antagonist (SB-705498) | Human subjects | A single 400 mg oral dose reduced capsaicin-evoked flare. | |
| Topical Anesthetic (Lidocaine) | Case report (vaginal exposure to capsaicin) | Rapid and significant pain relief within 5-7 minutes, with a reported reduction in pain scale from 10/10 to 3/10. |
Experimental Protocols
Protocol 1: Evaluation of Cryotherapy for Reducing this compound-Induced Burning in a Rodent Model
-
Animal Model: Use a standard rodent model for nociceptive pain (e.g., Sprague-Dawley rats).
-
Acclimatization: Acclimate animals to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Establish a baseline for nocifensive behaviors (e.g., licking, flinching) in response to a control substance.
-
Grouping: Divide animals into two groups:
-
Group A: this compound application only.
-
Group B: this compound application with cryotherapy.
-
-
Cryotherapy Application (Group B): Apply a small, cooled metal plate or a controlled-temperature probe set to 15-20°C to the intended this compound application site for 1-2 minutes prior to and immediately following the application.
-
This compound Administration: Administer a predetermined dose of this compound subcutaneously or topically to the plantar surface of the hind paw.
-
Behavioral Assessment: Immediately after administration, observe and quantify nocifensive behaviors (e.g., lifting, licking, flinching of the paw) for a period of 15-30 minutes.
-
Data Analysis: Compare the frequency and duration of nocifensive behaviors between Group A and Group B using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Co-administration of a Topical Anesthetic with this compound
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping: Divide animals into three groups:
-
Group A: this compound application only.
-
Group B: Topical anesthetic (e.g., 2% lidocaine gel) followed by this compound.
-
Group C: Vehicle control for the anesthetic followed by this compound.
-
-
Anesthetic Application (Group B): Apply the topical anesthetic to the target site and allow it to take effect for the recommended duration (e.g., 5-10 minutes).
-
This compound Administration: Administer this compound as described in Protocol 1 to all groups.
-
Behavioral Assessment: Observe and quantify nocifensive behaviors as described in Protocol 1.
-
Data Analysis: Compare the behavioral responses among the three groups to determine if the topical anesthetic significantly reduces the initial burning sensation.
Visualizations
Caption: Signaling pathway of this compound-induced burning sensation.
Caption: Experimental workflow for evaluating cryotherapy's effect.
Caption: Logical relationships of mitigation strategies.
References
- 1. One moment, please... [algologia.gr]
- 2. ronlitman.substack.com [ronlitman.substack.com]
- 3. A Spicy New Treatment for Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Refinement of Vocacapsaicin administration to minimize local irritation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vocacapsaicin. Our aim is to help refine administration protocols to minimize the potential for local irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of capsaicin developed for postsurgical pain management.[1] Following a single local administration during surgery, it releases capsaicin at the surgical site.[1] The capsaicin then activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on pain-specific nerves, leading to prolonged analgesia and a reduction in the need for postoperative opioids.[2][3][4]
Q2: Is local irritation a concern with this compound administration?
A2: Clinical trial data for this compound have shown that it is generally well-tolerated, with no significant difference in the rate, type, or severity of adverse events compared to placebo. Preclinical studies in animal models also support its local and systemic safety. However, it is important to note that the active compound, capsaicin, is known to cause a transient burning sensation upon initial exposure due to the activation of nociceptors. Some analyses of clinical data suggest a possible transient increase in pain scores in the first few hours post-administration, which is a known effect of capsaicin. Therefore, while significant adverse reactions are not expected, a mild and transient local sensation may occur.
Q3: What is the underlying mechanism of capsaicin-induced local irritation?
A3: The local irritation from capsaicin is primarily due to a phenomenon called "neurogenic inflammation." This process is initiated by the activation of TRPV1 receptors on sensory nerve endings. This activation leads to the release of neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the nerve terminals. These neuropeptides cause vasodilation (redness and heat) and increase vascular permeability (swelling), which are the cardinal signs of inflammation.
Q4: Can this compound be co-administered with local anesthetics to minimize initial discomfort?
A4: Yes, preclinical studies have explored the co-administration of capsaicin with local anesthetics. This combination has been shown to shorten the duration of motor block while prolonging the anti-nociceptive (pain-relieving) effect. The co-administration of a local anesthetic can help to mitigate the initial burning sensation that may be associated with capsaicin.
Q5: Are there formulation strategies that can help minimize irritation from injectable capsaicin-based drugs?
A5: Yes, several formulation strategies can be employed to minimize injection site pain and irritation for parenteral drugs in general, and these principles can be applied to capsaicin-based formulations. These include:
-
Optimizing pH and Tonicity: Formulations that are closer to physiological pH and isotonic are generally less irritating.
-
Buffering Agents: The choice and concentration of buffering agents can influence injection site pain. For instance, citrate buffers have been associated with more pain than histidine buffers.
-
Excipient Selection: The use of novel excipients should be carefully evaluated for their potential to cause local irritation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action/Troubleshooting Steps |
| Transient increase in pain or burning sensation immediately post-administration. | This is an expected pharmacodynamic effect of capsaicin due to the initial activation of TRPV1 receptors on nociceptive neurons. | - Inform the subject/patient: Proactively explaining that a transient warming or burning sensation may occur can improve tolerance. - Consider co-administration with a local anesthetic: As supported by preclinical data, this can help to blunt the initial nociceptive response. - Optimize the dose: Ensure the lowest effective dose of this compound is being used, as a clear dose-response relationship for both analgesia and potential side effects has been documented. |
| Localized redness, swelling, or edema at the administration site. | This may be indicative of neurogenic inflammation, a known effect of capsaicin mediated by the release of Substance P and CGRP. It could also be a result of the surgical procedure itself or, in rare cases, extravasation. | - Monitor the site: Observe the area for the progression and resolution of these signs. Neurogenic inflammation is typically transient. - Rule out extravasation: Ensure proper administration technique to prevent leakage of the drug into surrounding tissues. If extravasation is suspected, follow institutional guidelines for management, which may include stopping the infusion, aspirating any residual drug, and applying thermal compresses as appropriate. - Cool compresses: Applying cool compresses to the area may help to cause vasoconstriction and reduce local inflammation and discomfort. |
| Unexpectedly low analgesic effect. | Several factors could contribute to a reduced analgesic effect, including improper administration, incorrect dosage, or patient-specific factors. | - Verify administration technique: Ensure that this compound is administered locally to the target surgical site as per the protocol to ensure it reaches the intended nerve endings. - Confirm dosage: Double-check the concentration and volume of this compound administered. A clear dose-response has been observed in clinical trials. - Review concomitant medications: While this compound is designed to reduce opioid use, ensure that the overall pain management plan is appropriate for the surgical procedure. |
Data Presentation
Table 1: Dose-Response of this compound in a Bunionectomy Model
| This compound Concentration | Median Reduction in Pain at Rest (AUC 0-96h) vs. Placebo | Median Reduction in Opioid Consumption (0-96h) vs. Placebo | Percentage of Opioid-Free Patients (0-96h) |
| 0.05 mg/mL | 21% | 24% | Not significantly different from placebo |
| 0.15 mg/mL | 20% | 33% | Not significantly different from placebo |
| 0.30 mg/mL | 33% | 50% | 26% (vs. 5% for placebo) |
Table 2: Efficacy of this compound (36 mg) in a Total Knee Arthroplasty Model
| Efficacy Endpoint | Reduction vs. Placebo | p-value |
| Pain at Rest (AUC 0-96h) | 17% | 0.0012 |
| Pain with Ambulation (AUC 0-96h) | 21% | 0.0006 |
| Opioid Consumption (0-96h) | 30% | <0.0001 |
| Pain at Rest (AUC 0-168h) | 15% | 0.01 |
| Pain with Ambulation (AUC 0-168h) | 17% | 0.0072 |
| Opioid Consumption (0-168h) | 31% | <0.0001 |
Experimental Protocols
1. In Vitro Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model
-
Objective: To assess the potential of a this compound formulation to cause skin irritation.
-
Methodology: Based on the principles of OECD Test Guideline 439.
-
Model: Utilize a commercially available RhE model (e.g., EpiDerm™, SkinEthic™ RHE).
-
Test Article Application: Apply the this compound formulation directly to the surface of the RhE tissue. Include positive (e.g., sodium dodecyl sulfate) and negative (e.g., saline) controls.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes).
-
Viability Assessment: Following incubation, assess tissue viability using the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Calculate the percentage of viable cells relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) is indicative of an irritant potential.
-
2. In Vivo Local Tolerance Assessment in a Rabbit Model
-
Objective: To evaluate the local tissue response to a single administration of this compound.
-
Methodology: Adapted from guidelines for non-clinical local tolerance testing of medicinal products.
-
Animal Model: Use healthy, adult New Zealand White rabbits.
-
Administration: Administer the this compound formulation via the intended clinical route (e.g., local infiltration into a surgically created wound). A control group should receive the vehicle solution.
-
Clinical Observations: Monitor the animals for clinical signs of local irritation (e.g., erythema, edema) at the administration site at regular intervals (e.g., 24, 48, and 72 hours post-administration) using a standardized scoring system (e.g., Draize scale).
-
Histopathology: At the end of the observation period, euthanize the animals and collect tissue samples from the administration site. Process the tissues for histopathological examination to assess for signs of inflammation, necrosis, and other cellular changes.
-
Data Analysis: Compare the clinical scores and histopathological findings between the this compound-treated and control groups.
-
Mandatory Visualizations
Caption: TRPV1 activation by capsaicin leads to neurogenic inflammation.
Caption: Workflow for in vitro assessment of local irritation potential.
References
- 1. researchgate.net [researchgate.net]
- 2. algologia.gr [algologia.gr]
- 3. Porcine model to evaluate local tissue tolerability associated with subcutaneous delivery of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vocacapsaicin vs. Traditional Opioids: A Comparative Analysis of Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Vocacapsaicin, a novel non-opioid analgesic, with traditional opioids for the management of postoperative pain. The information presented is based on available data from clinical trials and aims to assist researchers, scientists, and drug development professionals in evaluating alternative pain management strategies.
Executive Summary
This compound, a locally administered, long-acting prodrug of capsaicin, has demonstrated significant reductions in postoperative pain and opioid consumption in Phase II clinical trials. By selectively targeting transient receptor potential vanilloid 1 (TRPV1) receptors on nociceptive nerve fibers, this compound offers a distinct mechanism of action compared to traditional opioids, which act on central and peripheral opioid receptors. This fundamental difference in pharmacology translates to a differentiated clinical profile, with this compound showing promise in providing sustained pain relief while mitigating the well-documented adverse effects and risks associated with opioid use.
Data Presentation: Efficacy in Postoperative Pain
The following tables summarize the quantitative data from clinical trials of this compound in patients undergoing bunionectomy and total knee arthroplasty, compared to the outcomes observed with traditional opioid-based standard of care in similar patient populations.
Table 1: Efficacy Comparison in Patients Undergoing Bunionectomy
| Efficacy Endpoint | This compound (0.30 mg/mL) | Traditional Opioids (Standard of Care) |
| Pain Intensity (NRS Score) | 33% reduction in pain at rest over the first 96 hours compared to placebo[1] | Mean NRS pain scores can range from 4 to 7 in the initial postoperative days, gradually decreasing over time[2][3]. |
| Opioid Consumption | 50% reduction in opioid consumption over the first 96 hours compared to placebo[1] | Patients may consume an average of 20-23 opioid pills in the two weeks following surgery[4]. |
| Opioid-Free Patients | 26% of patients required no postoperative opioids, compared to 5% in the placebo group | A low percentage of patients are expected to be opioid-free in the immediate postoperative period. |
| Time to Opioid Cessation | All patients treated with this compound were opioid-free by day 5. | A significant number of patients may continue to use opioids beyond 5 days post-surgery. |
Table 2: Efficacy Comparison in Patients Undergoing Total Knee Arthroplasty (TKA)
| Efficacy Endpoint | This compound | Traditional Opioids (Standard of Care) |
| Pain Intensity (NRS Score) | Data on specific NRS score reduction versus placebo is emerging from ongoing trials. | Mean NRS scores on day 1 post-surgery are approximately 5.8, decreasing to 4.6 by day 8. |
| Opioid Consumption | 38% of patients receiving this compound required opioids at two weeks, compared to 58% in the placebo group. | Inpatient opioid consumption can average around 169.5 mg oral morphine equivalents (MME) with standard care. Postoperative opioid prescriptions can range from 228 to over 800 MMEs. For primary TKA, opioid consumption in the first 24 hours can be around 56.14 MMEs. |
| Opioid-Free Patients | Significantly more patients are opioid-free at two weeks compared to placebo. | The percentage of opioid-free patients is generally low in the initial postoperative period. |
| Time to Opioid Cessation | Data suggests earlier cessation of opioid use compared to placebo. | A portion of patients may continue to use opioids for an extended period post-surgery. |
Experimental Protocols
This compound Bunionectomy Trial (NCT03599089)
The efficacy of this compound was evaluated in a randomized, double-blind, placebo-controlled Phase II clinical trial in patients undergoing bunionectomy.
-
Study Design: Patients were randomized to receive a single intraoperative administration of this compound (at varying doses) or placebo into the surgical site.
-
Intervention: A single dose of this compound or placebo was administered locally into the surgical wound prior to closure.
-
Pain Assessment: Pain intensity was assessed using the 11-point Numeric Rating Scale (NRS) at various time points post-surgery. The primary efficacy endpoint was the time-weighted average of the sum of pain intensity differences (SPID) over 96 hours.
-
Opioid Consumption: The total amount of opioid medication consumed by each patient for rescue analgesia was recorded and converted to oral morphine milligram equivalents (MME).
-
Statistical Analysis: The efficacy of this compound was compared to placebo, with statistical significance set at p < 0.05.
Traditional Opioid Management (General Protocol)
Standard postoperative pain management with traditional opioids following bunionectomy or total knee arthroplasty typically involves a multimodal approach.
-
Intervention: Patients are often initiated on intravenous patient-controlled analgesia (PCA) with opioids like morphine or hydromorphone in the immediate postoperative period. This is then transitioned to oral opioids (e.g., oxycodone, hydrocodone) as the patient tolerates oral intake.
-
Dosing: Opioid doses are titrated to effect, aiming to maintain an acceptable level of pain control (typically NRS < 4) while minimizing side effects.
-
Concomitant Medications: Non-opioid analgesics such as acetaminophen and non-steroidal anti-inflammatory drugs (NSAIDs) are commonly co-administered to reduce opioid requirements.
-
Data Collection: Pain scores (NRS or Visual Analog Scale - VAS) and the total amount of opioid consumed (often converted to MME) are recorded.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and processes, the following diagrams are provided in Graphviz DOT language.
Caption: this compound Signaling Pathway.
Caption: Traditional Opioid Signaling Pathway.
Caption: General Experimental Workflow for this compound Clinical Trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of rescue opioid use in patients with post-bunionectomy pain treated with diclofenac potassium liquid-filled capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Usage After Hallux Valgus Correction Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vocacapsaicin and Other TRPV1 Agonists for Pain Management
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1) has emerged as a promising target for the development of novel analgesics. Activation of this channel by agonists leads to a complex sequence of events culminating in a long-lasting desensitization of nociceptive nerve fibers, thereby providing pain relief. This guide provides a head-to-head comparison of Vocacapsaicin, a novel, water-soluble prodrug of capsaicin, with other prominent TRPV1 agonists, including standard capsaicin formulations and the ultrapotent agonist, resiniferatoxin (RTX). The comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics, experimental methodologies, and underlying signaling pathways.
Mechanism of Action: The Dual Nature of TRPV1 Agonism
TRPV1 is a non-selective cation channel primarily expressed on sensory neurons.[1] Its activation by agonists like capsaicin leads to an influx of calcium and sodium ions, causing a sensation of heat and pain.[2] However, prolonged activation triggers a state of desensitization, rendering the neuron less responsive to painful stimuli.[3][4] This paradoxical analgesic effect is the cornerstone of TRPV1 agonist-based therapies.
This compound is designed to optimize this effect for postsurgical pain management. As a water-soluble prodrug, it can be administered directly to the surgical site as an aqueous solution.[5] At physiological pH, it rapidly converts to capsaicin, ensuring localized and sustained exposure of nociceptors to the active agonist. This targeted delivery aims to maximize the analgesic effect while minimizing systemic side effects.
Comparative Efficacy: A Look at the Clinical Data
While direct head-to-head clinical trials are limited, a comparative analysis of data from studies on this compound, high-concentration capsaicin patches, and resiniferatoxin in relevant pain models provides valuable insights into their relative performance.
Table 1: Quantitative Comparison of this compound and Placebo in Post-Surgical Pain
| Endpoint | This compound (0.30 mg/mL) | Placebo | % Reduction vs. Placebo | p-value | Citation |
| Bunionectomy | |||||
| Pain at Rest (AUC 0-96h) | - | - | 33% | 0.005 | |
| Opioid-Free Patients (at 96h) | 26% | 5% | - | 0.025 | |
| Opioid Consumption (0-96h) | - | - | 50% | 0.002 | |
| Pain at Rest (AUC 0-1 week) | - | - | 37% | 0.004 | |
| Total Knee Arthroplasty | |||||
| Patients Requiring Opioids (at 2 weeks) | 38% | 58% | 34.5% | Statistically Significant |
Table 2: Efficacy of High-Concentration (8%) Capsaicin Patch in Post-Surgical Neuropathic Pain
| Endpoint | High-Concentration Capsaicin Patch | Control (Low-Dose or Placebo) | Outcome | Citation |
| Pain Improvement | Did not significantly improve pain | Inactive placebo patch | No significant difference in one RCT | |
| Pain Reduction (Pooled Analysis) | - | - | Cohen's d of 1.09 (p < 0.001) | |
| Pain Reduction in DPNP (STEP Trial) | Statistically significant reduction | Placebo | Significant reduction in daily pain |
DPNP: Diabetic Peripheral Neuropathic Pain
Table 3: Efficacy of Resiniferatoxin (RTX) in Painful Conditions
| Indication | RTX Dose | Outcome | Citation |
| Osteoarthritis (Knee Pain) | Intra-articular injection | Long-duration analgesia | |
| Intractable Cancer Pain | Periganglionic injection | Under investigation for MTD and safety |
Potency of TRPV1 Agonists
The potency of TRPV1 agonists can be compared using their half-maximal effective concentration (EC50) values from in-vitro studies. A lower EC50 value indicates higher potency.
Table 4: In-Vitro Potency of Various TRPV1 Agonists
| Agonist | EC50 | Relative Potency to Capsaicin | Citation |
| Capsaicin | 440 ± 66 nM | 1x | |
| Resiniferatoxin (RTX) | ~1-2 nM | ~1000x | |
| Novel Agonist 1 | 53 ± 6 nM | ~8.3x | |
| Novel Agonist 2 | 53 ± 4.3 nM | ~8.3x | |
| Novel Agonist 3 | 92 ± 10 nM | ~4.8x | |
| CPIPC (Partial Agonist) | 1.56 ± 0.13 µM | ~0.28x |
Note: A specific EC50 value for this compound is not publicly available as it is a prodrug designed for in-situ conversion to capsaicin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
This compound Phase 2 Bunionectomy Trial
-
Study Design: A triple-blind, randomized, placebo-controlled, dose-ranging trial.
-
Participants: 147 patients undergoing bunionectomy.
-
Intervention: Patients were randomized (1:1:1:1) to receive a single intraoperative surgical site administration of 14 mL of placebo or one of three this compound concentrations: 0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL.
-
Primary Endpoint: Area-under-the-curve (AUC) of the Numerical Rating Scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL group.
-
Secondary Endpoints: Percentage of patients not requiring opioids from 0-96 hours, total opioid consumption through 96 hours, and the AUC of the NRS pain score for the first week.
High-Concentration (8%) Capsaicin Patch for Post-Surgical Neuropathic Pain (Systematic Review)
-
Study Design: A systematic review of randomized controlled trials (RCTs).
-
Databases Searched: Ovid MEDLINE, Embase, Cochrane Library, and ClinicalTrials.gov.
-
Inclusion Criteria: RCTs investigating the effectiveness of the high-concentration capsaicin patch for postoperative neuropathic pain.
-
Primary Outcome: Pain improvement.
-
Secondary Outcome: Adverse events.
In-Vitro TRPV1 Agonist Potency Assay (Calcium Influx Assay)
-
Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human TRPV1 channel.
-
Method: Intracellular calcium influx is measured using a fluorescent calcium indicator (e.g., Fluo-3 AM, Fluo-4, or Calbryte-520).
-
Procedure:
-
Cells are plated in a 96-well plate.
-
The cells are loaded with the calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
The TRPV1 agonist is added at various concentrations.
-
The change in fluorescence, indicating calcium influx upon channel activation, is measured using a fluorescence plate reader or microscope.
-
-
Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a Hill equation.
Visualizing the Science
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: TRPV1 Agonist Signaling Pathway.
Caption: this compound Bunionectomy Trial Workflow.
Conclusion
This compound represents a significant advancement in the development of TRPV1 agonists for post-surgical pain management. Its formulation as a water-soluble prodrug allows for targeted, localized delivery of capsaicin, leading to clinically meaningful reductions in pain and opioid consumption. While direct comparative efficacy data against other TRPV1 agonists like high-concentration capsaicin patches and RTX are not yet available, the existing clinical trial results for this compound are promising.
Future research, including head-to-head clinical trials and in-vitro potency studies for this compound, will be crucial to definitively establish its position within the therapeutic landscape of TRPV1 agonists. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to understand and build upon the current knowledge in this exciting field.
References
Vocacapsaicin in Phase 2 Trials: A Comparative Analysis of Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Vocacapsaicin, a novel, water-soluble prodrug of capsaicin, as demonstrated in recent Phase 2 clinical trials. The data presented herein is intended to offer an objective evaluation of this compound's performance against placebo and other therapeutic alternatives in the management of post-surgical pain. Detailed experimental protocols and a mechanistic overview are provided to support a thorough understanding of its clinical potential.
Executive Summary
This compound, administered as a single intraoperative dose, has shown significant and prolonged analgesic effects in Phase 2 trials for post-surgical pain management. In studies involving bunionectomy and total knee arthroplasty (TKA), this compound demonstrated a notable reduction in pain intensity and a significant decrease in the need for post-operative opioid consumption compared to placebo. Its unique mechanism of action, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, offers a promising non-opioid alternative for managing moderate to severe post-surgical pain.
Comparative Analgesic Performance
The analgesic efficacy of this compound has been most extensively studied in the context of bunionectomy, a well-established model for assessing post-surgical pain. The following tables summarize the key quantitative data from these trials, comparing this compound to placebo and other local analgesics.
Table 1: this compound vs. Placebo in Bunionectomy - Pain Intensity (NRS)
| Timepoint | This compound (0.30 mg/ml) Mean NRS (SD) | Placebo Mean NRS (SD) | % Reduction |
| 48 hours | 2.8 (2.7)[1] | 4.6 (2.9)[1] | 39%[1] |
| 96 hours | 1.5 (2.4)[1] | 3.0 (3.2)[1] | 50% |
| 168 hours (1 week) | 1.2 (1.8) | 2.3 (2.6) | 49% |
Table 2: this compound vs. Placebo in Bunionectomy - Opioid Consumption
| Endpoint (through 96 hours) | This compound (0.30 mg/ml) | Placebo | % Reduction |
| Patients Requiring No Opioids | 26% | 5% | - |
| Total Opioid Consumption | - | - | 50% |
Table 3: Comparison of this compound and Extended-Release Bupivacaine Formulations in Bunionectomy
| Treatment | Primary Endpoint | Opioid-Free Patients (through 72 hours) |
| This compound (0.30 mg/ml) | 33% reduction in pain at rest (AUC 0-96h) vs. placebo | 26% (through 96h) |
| HTX-011 (Bupivacaine/Meloxicam) | 27% reduction in mean pain intensity vs. placebo (AUC 0-72h) | 29% |
| DepoFoam Bupivacaine (120 mg) | Significant reduction in AUC of NRS scores at 24h vs. placebo | 7.2% (through 24h) |
Mechanism of Action: TRPV1 Agonism and Neuronal Desensitization
This compound is a water-soluble prodrug that rapidly converts to capsaicin at the surgical site. Capsaicin is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
The binding of capsaicin to TRPV1 triggers an initial influx of calcium ions, leading to a brief period of neuronal excitation that may be perceived as a burning sensation. This is followed by a prolonged state of desensitization, rendering the neuron less responsive to painful stimuli. This sustained desensitization is the primary mechanism behind this compound's long-acting analgesic effect. The process involves several cellular mechanisms, including receptor inactivation, blockage of voltage-gated calcium channels, and depletion of neuropeptides like substance P from sensory nerve terminals.
Experimental Protocols
The Phase 2 clinical trials for this compound employed rigorous, randomized, double-blind, placebo-controlled designs. The following provides a detailed overview of the methodology used in the bunionectomy trial.
Bunionectomy Trial Protocol
-
Study Design: A triple-blind, randomized, placebo-controlled, dose-ranging study.
-
Participants: 147 patients undergoing bunionectomy.
-
Intervention: Patients were randomized to receive a single intraoperative administration of either this compound (0.05 mg/ml, 0.15 mg/ml, or 0.30 mg/ml) or placebo.
-
Administration: A total of 14 ml of the study drug was administered via infiltration and instillation into the surgical site before wound closure.
-
Standard of Care Analgesia: All patients received a standardized pre-operative analgesic regimen consisting of 30 mg of ketorolac, 1 g of acetaminophen, and a Mayo field block with 20 to 30 ml of 0.5% bupivacaine HCl.
-
Post-operative Pain Management: For the first 96 hours, rescue analgesia was provided with 5 mg of oxycodone as needed for moderate-to-severe pain (NRS ≥ 4).
-
Primary Endpoint: The primary efficacy endpoint was the area under the curve (AUC) of the Numerical Rating Scale (NRS) pain score at rest through 96 hours for the 0.30 mg/ml this compound group compared to placebo.
-
Secondary Endpoints: Key secondary endpoints included the percentage of patients who did not require opioids, total opioid consumption, and pain scores over the first week.
Conclusion
The data from Phase 2 clinical trials strongly support the analgesic efficacy of this compound as a non-opioid option for the management of post-surgical pain. Its ability to provide sustained pain relief and reduce the need for opioids after a single intraoperative dose addresses a significant unmet need in post-operative care. The well-defined mechanism of action through TRPV1 receptor desensitization provides a solid scientific basis for its clinical effects. Further investigation in Phase 3 trials is warranted to confirm these promising findings in a broader patient population and a variety of surgical settings.
References
Vocacapsaicin Poised to Disrupt Post-Surgical Opioid Reliance, New Data Suggests
For Immediate Release
Shanghai, China – November 27, 2025 – A novel, non-opioid analgesic, vocacapsaicin, is demonstrating significant potential in reducing and, in some cases, eliminating the need for opioids in the management of post-surgical pain. Analysis of recent clinical trial data suggests that a single intraoperative administration of this compound can provide prolonged pain relief and substantially decrease opioid consumption compared to placebo. This development offers a promising alternative in the ongoing effort to mitigate opioid-related risks in the post-operative setting.
This compound, a water-soluble prodrug of capsaicin, is designed for local administration during surgery. It rapidly converts to capsaicin at the surgical site, leveraging a unique mechanism of action that targets pain-conducting nerve fibers.[1][2] By activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound induces a long-lasting desensitization of these nerve fibers, providing pain relief for an extended period without causing sensory numbness or motor weakness.[1][2][3]
This guide provides a comprehensive comparison of this compound with alternative post-surgical pain management strategies, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Comparative Analysis of Opioid Consumption
Clinical trial data from a phase 2 multicenter, randomized, triple-blinded, placebo-controlled study in patients undergoing bunionectomy (NCT03599089) highlights the efficacy of this compound in reducing opioid use.
| Treatment Group | Metric | Result | p-value |
| This compound (0.30 mg/mL) | Median Reduction in Opioid Consumption (vs. Placebo) over 96h | 50% | 0.002 |
| Percentage of Opioid-Free Patients through 96h | 26% | 0.025 | |
| Placebo | Percentage of Opioid-Free Patients through 96h | 5% | N/A |
| Multimodal Non-Opioid Regimen (HTX-011 based) | Percentage of Opioid-Free Patients through 72h | 77% | N/A |
| Average Total Opioid Consumption (MME) through 72h | 1.61 | N/A |
Data for this compound and placebo are from the NCT03599089 trial. Data for the multimodal non-opioid regimen is from a separate study involving HTX-011 in bunionectomy patients and is provided for comparative context. MME = Morphine Milligram Equivalents.
In the bunionectomy trial, patients receiving the 0.30 mg/mL dose of this compound experienced a 50% median reduction in opioid consumption over the first 96 hours compared to those who received a placebo. Furthermore, 26% of patients in the high-dose this compound group required no post-operative opioids at all, a five-fold increase compared to the placebo group.
For comparison, a separate study on a non-opioid multimodal analgesia regimen, with HTX-011 (a combination of bupivacaine and meloxicam) as its foundation, in bunionectomy patients reported that 77% of patients were opioid-free through the 28-day recovery period, with an average total opioid consumption of only 1.61 MME over the first 72 hours. While not a direct head-to-head comparison, these findings underscore the potential of non-opioid strategies in significantly reducing post-surgical opioid reliance.
Experimental Protocols
This compound Phase 2 Bunionectomy Trial (NCT03599089)
Objective: To evaluate the efficacy and safety of a single intraoperative administration of this compound for post-surgical pain management.
Study Design: A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.
Patient Population: 147 patients undergoing a standard bunionectomy (osteotomy with realignment and internal fixation).
Treatment Arms:
-
This compound 0.05 mg/mL (0.7 mg total dose)
-
This compound 0.15 mg/mL (2.1 mg total dose)
-
This compound 0.30 mg/mL (4.2 mg total dose)
-
Placebo (vehicle: normal saline with mannitol and citrate buffer)
Methodology:
-
Anesthesia and Pre-emptive Analgesia: All patients received light to moderate sedation. A standard Mayo field block with 20 to 30 mL of 0.5% bupivacaine HCl was administered at least 3 cm proximal to the surgical site. All patients also received 30 mg of ketorolac and 1 g of acetaminophen intraoperatively.
-
Investigational Product Administration: Prior to wound closure, the surgeon administered 14 mL of the blinded study drug (this compound or placebo) into the surgical site.
-
Post-operative Pain Management: For the first 96 hours post-surgery, patients had access to 5mg oxycodone as rescue medication on an as-needed basis. No other analgesics were permitted during this period.
-
Data Collection: Pain levels were assessed using the Numerical Rating Scale (NRS). Opioid consumption was recorded. Follow-up visits occurred on days 8, 15, and 29.
Endpoints:
-
Primary: Area-under-the-curve of the NRS pain score at rest through 96 hours for the 0.30 mg/mL group versus placebo.
-
Secondary: Percentage of opioid-free patients through 96 hours, total opioid consumption through 96 hours, and pain scores during the first post-operative week.
References
Independent Validation of Vocacapsaicin: A Comparative Analysis for Post-Surgical Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vocacapsaicin's performance against a placebo for the management of post-surgical pain, based on published clinical trial data. Detailed experimental methodologies and quantitative comparisons are presented to support independent validation and assessment.
This compound is a novel, water-soluble prodrug of capsaicin designed for local administration during surgery.[1][2] It is engineered to rapidly convert to capsaicin at the surgical site, activating the Transient Receptor Potential Vanilloid 1 (TRPV1) on pain-specific C-fiber nociceptors.[1][3] This targeted mechanism aims to provide sustained analgesia without the sensory numbness or motor weakness associated with local anesthetics. Clinical studies have demonstrated its potential to significantly reduce pain and opioid consumption for an extended period following surgery.
Mechanism of Action
This compound's analgesic effect stems from its interaction with the TRPV1 receptor. As a potent agonist, the released capsaicin initially excites the sensory neurons, which can be followed by a prolonged period of desensitization, leading to reduced pain signaling. This process provides lasting pain relief that can extend for weeks.
References
Vocacapsaicin: A Comparative Analysis of Clinical Trial Data for Post-Surgical Pain Management
For Researchers, Scientists, and Drug Development Professionals
Vocacapsaicin, a novel, non-opioid analgesic, is emerging as a promising therapeutic for the management of post-surgical pain. Administered as a single local injection during surgery, this water-soluble prodrug of capsaicin is designed to provide sustained pain relief, potentially reducing or eliminating the need for post-operative opioids. This guide provides a comprehensive comparison of this compound's performance with standard-of-care alternatives, supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: Targeting TRPV1
This compound's therapeutic effect is mediated through its active metabolite, capsaicin, which is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2][3] Upon binding of capsaicin, the TRPV1 channel opens, leading to an influx of calcium and sodium ions.[3][4] This initially causes a sensation of heat and pain, but prolonged activation leads to a "defunctionalization" of the nociceptive nerve fibers. This state of desensitization results in a long-lasting analgesic effect without causing numbness or motor weakness, a key differentiator from local anesthetics.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vocacapsaicin
For Immediate Implementation by Laboratory and Drug Development Professionals
As vocacapsaicin, a novel, water-soluble prodrug of capsaicin, advances through clinical development for postsurgical pain management, its use in research and development settings is becoming more prevalent.[1][2][3][4][5] Understanding the proper disposal procedures is critical to ensure personnel safety and environmental protection. While specific disposal guidelines for this compound are not yet established, as a prodrug, it rapidly converts to capsaicin. Therefore, disposal procedures should align with the hazardous waste profile of capsaicin.
Hazard Profile of Capsaicin
Capsaicin, the active metabolite of this compound, is classified as a hazardous substance with the following primary concerns:
-
Toxicity: Fatal if swallowed and toxic in contact with skin.
-
Irritation: Causes severe skin irritation and serious eye damage.
-
Sensitization: May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled, and may cause an allergic skin reaction.
A comprehensive understanding of these hazards, detailed in the Safety Data Sheet (SDS) for capsaicin, is the foundation for safe handling and disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of capsaicin.
| Hazard Metric | Value | Species | Source |
| LD50 (Oral) | 47,200 µg/kg | Mouse | |
| LD50 (Intraperitoneal) | 9,500 µg/kg | Rat | |
| LD50 (Subcutaneous) | 9,000 µg/kg | Mouse | |
| TDLO (Oral) | 5 ml/kg | Rat | |
| TDLO (Subcutaneous) | 12.2 µg/kg | Rat |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. TDLO: Lowest Published Toxic Dose.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on established guidelines for the disposal of capsaicin and general unused medicines.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area. For bulk quantities or situations where dust may be generated, a dust respirator is recommended.
-
Lab Coat: To protect from skin contact.
Waste Segregation and Collection
-
Solid Waste:
-
Includes contaminated lab materials such as gloves, bench paper, and empty vials.
-
Place all solid waste into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a sealed, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatible.
-
-
Unused Product:
-
For disposal of unused this compound, it should be treated as hazardous waste.
-
Follow the guidelines for disposing of medicines in a research setting. The FDA recommends against flushing down the drain unless specifically instructed. A preferred method is to mix the medicine with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and dispose of it as hazardous waste.
-
Decontamination of Work Surfaces
-
Wipe down all surfaces that may have come into contact with this compound.
-
A recommended cleaning solution is a slurry of diatomaceous earth and ethanol.
-
Dispose of all cleaning materials as solid hazardous waste.
Final Disposal
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.
-
Ensure all containers are properly labeled according to institutional and regulatory guidelines.
-
Do not dispose of this compound waste in regular trash or down the sewer system.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound (formerly CA-008): A water-soluble prodrug for rapid release of capsaicin for the treatment of postsurgical pain | ToxStrategies [toxstrategies.com]
- 2. Our Platform — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and local tissue response to local instillation of this compound, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Vocacapsaicin
An imperative resource for laboratory professionals on the safe handling, use, and disposal of Vocacapsaicin.
This compound, a novel, water-soluble prodrug, is designed for the rapid release of capsaicin at a target site.[1] As a compound that converts to capsaicin, a potent irritant, adherence to strict safety protocols is paramount to ensure the well-being of researchers, scientists, and drug development professionals. This guide furnishes essential, immediate safety and logistical information, encompassing operational procedures and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a prodrug of capsaicin, an oily and irritant substance, selecting the appropriate PPE is the first line of defense against exposure.[2] A comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or butyl rubber gloves is recommended. | Nitrile is resistant to oils and chemicals, offering robust protection.[2] Butyl rubber is also indicated for its chemical resistance.[3] Double gloving provides an additional barrier against contamination. |
| Eye and Face Protection | Chemical safety goggles with a full seal are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against severe eye irritation and damage from accidental splashes.[4] |
| Respiratory Protection | All handling of this compound in solid or powder form must be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved particulate respirator is required. | Prevents inhalation of airborne particles, which can cause respiratory irritation and sensitization. |
| Body Protection | A lab coat is required for handling small quantities. For larger amounts, a low-permeability disposable coverall is recommended. Protective shoe covers should also be worn. | Minimizes skin contact and contamination of personal clothing. |
Glove Compatibility for Capsaicin
While specific, quantitative breakthrough time data for capsaicin is not consistently available from major glove manufacturers, qualitative recommendations based on the chemical nature of capsaicin provide necessary guidance. Nitrile gloves are highly recommended due to their resistance to oils and chemicals.
| Glove Material | Recommendation for Capsaicin Handling | Key Considerations |
| Nitrile | Excellent (Recommended) | Resistant to oils, chemicals, and punctures. It is crucial to immediately replace gloves upon any sign of contamination or splash. |
| Butyl Rubber | Good | Offers good chemical resistance. |
| Latex | Fair to Poor (Not Recommended) | May absorb the oily capsaicin, potentially leading to skin contact and irritation. |
| Vinyl | Poor (Not Recommended) | Less durable and offers lower chemical resistance compared to nitrile. |
Note: The information above is a guideline. It is imperative to consult the specific chemical resistance guide from your glove manufacturer and to conduct an on-site risk assessment for your specific application.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Store this compound in its original, securely sealed container in a cool, dry, and well-ventilated area.
-
Access to storage areas should be restricted to trained and authorized personnel only.
-
Avoid contact with strong oxidizing agents, as this may lead to violent reactions.
Spill Management Protocol:
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area and post warning signs.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as specified in the table above.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material, such as a chemosorb pad.
-
For solid/powder spills: Gently cover with a wetted absorbent material to prevent dust from becoming airborne.
-
-
Clean the Spill:
-
Work from the outside of the spill inward to prevent spreading.
-
Collect all contaminated materials (absorbent pads, etc.) using a scoop or scraper and place them into a designated hazardous waste container.
-
For small spills (<100mg), this can be performed by trained personnel. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Decontaminate the Area:
-
Clean the spill surface thoroughly. A study on capsaicin decontamination showed that wiping with an amphiphilic cleaning cloth was significantly more effective than rinsing with water alone.
-
Wash the area multiple times with a detergent solution, followed by a rinse with clean water.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste in accordance with institutional and local regulations.
First Aid Procedures:
In the event of exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of this compound Waste:
All this compound and capsaicin-containing waste is classified as toxic/irritant hazardous waste.
-
Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, clean, and dry hazardous waste container.
-
Ensure the waste container is securely sealed.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
For unused or expired this compound as a pharmaceutical product, the preferred disposal method is through a drug take-back program. If not available, and the product is not on the FDA flush list, it can be disposed of in the trash after being mixed with an unappealing substance like coffee grounds or cat litter and sealed in a container.
Quantitative Safety Data
Understanding the exposure limits and the effectiveness of decontamination methods is key to a comprehensive safety plan.
Occupational Exposure Limits for Capsaicin:
Currently, major regulatory bodies have not established specific occupational exposure limits (PEL, REL, TLV) for capsaicin.
| Organization | Limit (8-hour TWA) | STEL/Ceiling |
| OSHA (PEL) | Not Established | Not Established |
| NIOSH (REL) | Not Established | Not Established |
| ACGIH (TLV) | Not Established | Not Established |
Source: OSHA Occupational Chemical Database. In the absence of established limits, exposure should be minimized to the lowest achievable level.
Efficacy of Skin Decontamination Methods for Capsaicin:
A study comparing decontamination methods on porcine skin contaminated with capsaicin yielded the following results, highlighting the importance of using appropriate cleaning materials for hydrophobic substances.
| Decontamination Method | Mean Contaminant Recovery from Skin | Efficacy |
| Rinsing with Water | 88.2% | Low |
| Wiping with Water-Soaked Sponge | 47.4% | Moderate |
| Wiping with Amphiphilic Cloth (Easyderm®) | 22.7% | High |
Source: Management of decontamination in chemical accidents: a laboratory model - PMC. The results indicate that an amphiphilic wipe is significantly more effective at removing the hydrophobic capsaicin from skin than water alone.
Experimental Protocol: this compound in a Clinical Setting
The following provides a summary of the methodology used in a randomized clinical trial to evaluate the safety and efficacy of this compound for postsurgical pain management.
Study Design: A triple-blinded, randomized, placebo-controlled, dose-ranging trial was conducted with 147 patients undergoing bunionectomy.
Procedure:
-
Randomization: Patients were randomly assigned in a 1:1:1:1 ratio to one of four groups.
-
Intervention: During the surgical procedure, each patient received a single administration of 14 ml of one of the following solutions at the surgical site:
-
Placebo
-
This compound 0.05 mg/ml
-
This compound 0.15 mg/ml
-
This compound 0.30 mg/ml
-
-
Standard of Care: All patients received identical perioperative analgesia, including a local anesthetic block, acetaminophen, and ketorolac.
-
Data Collection: Patients were monitored for 96 hours post-surgery at the study site. Safety and efficacy evaluations, including pain scores at rest and opioid consumption, were recorded at specified times. Follow-up assessments occurred on days 8, 15, and 29.
-
Endpoints:
-
Primary Endpoint: The area-under-the-curve of the numerical rating scale for pain at rest through 96 hours for the 0.30 mg/ml group compared to placebo.
-
Secondary Endpoints: Included the percentage of patients who did not require opioids and the total opioid consumption through 96 hours.
-
Results: The study found that a single, local administration of this compound during surgery significantly reduced pain and opioid consumption for at least 96 hours compared to the control group and was well-tolerated.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
